Leucinamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPSRRBIXFUMOU-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-61-2 | |
| Record name | Leucinamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Leucinamide Hydrochloride: A Technical Guide to a Proposed Mechanism of Action in Protein Synthesis Inhibition and an Investigational Framework
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide of leucine, is a compound with potential implications for protein synthesis. However, a detailed molecular mechanism for its direct action on the ribosomal machinery is not well-documented in publicly available scientific literature. This technical guide synthesizes information on the general principles of protein synthesis inhibition at the peptidyl transferase center (PTC) of the ribosome to propose a putative mechanism of action for this compound. We present a hypothesized model of competitive inhibition at the A-site of the PTC. Furthermore, this document provides a comprehensive framework of experimental protocols and methodologies that can be employed to investigate this proposed mechanism, elucidate the specific interactions of this compound with the ribosome, and quantify its inhibitory effects. This guide is intended to serve as a foundational resource for researchers initiating studies into the biological activity of this compound and other simple amino acid amides in the context of protein synthesis.
Introduction: The Peptidyl Transferase Center as a Target for Inhibition
Protein synthesis is a fundamental biological process catalyzed by the ribosome, which translates the genetic information encoded in messenger RNA (mRNA) into polypeptides. The catalytic core of the ribosome is the peptidyl transferase center (PTC), located in the large ribosomal subunit. The PTC is responsible for the formation of peptide bonds between amino acids.[1] This critical function makes the PTC a primary target for a wide array of antibiotics and small molecule inhibitors that disrupt protein synthesis.[2][3]
These inhibitors can act through various mechanisms, including:
-
Competitive inhibition at the A-site: Molecules that mimic the aminoacyl-tRNA can bind to the A-site of the PTC, where the incoming amino acid-charged tRNA normally binds. This prevents the binding of the correct aminoacyl-tRNA and halts peptide chain elongation.[4] A classic example is puromycin, an aminonucleoside antibiotic that acts as an analog of the 3'-end of aminoacyl-tRNA.[5][6][7]
-
Allosteric modulation: Some inhibitors bind to sites on the ribosome distant from the active site but induce conformational changes in the PTC that impair its catalytic activity.[8]
-
Interference with substrate positioning: Certain compounds can bind within the PTC and disrupt the precise orientation of the peptidyl-tRNA and aminoacyl-tRNA, which is essential for efficient peptide bond formation.[9]
Given the structural simplicity of leucinamide (the amide of the amino acid leucine), a plausible hypothesis for its mechanism of action is as a competitive inhibitor at the A-site of the PTC, leveraging its resemblance to an amino acid.
Proposed Mechanism of Action of this compound
We hypothesize that this compound acts as a competitive inhibitor of protein synthesis by targeting the A-site of the ribosomal peptidyl transferase center.
The proposed mechanism involves the following steps:
-
Structural Mimicry: Leucinamide, being an amide of the amino acid leucine, possesses a structural resemblance to the aminoacyl moiety of a charged tRNA molecule.
-
Binding to the A-site: Due to this structural similarity, leucinamide is proposed to bind to the A-site within the PTC. This binding would be in direct competition with the incoming aminoacyl-tRNAs.
-
Prevention of Peptide Bond Formation: By occupying the A-site, this compound would sterically hinder the binding of the correct, cognate aminoacyl-tRNA. This would prevent the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid.
-
Chain Termination (Potential): Depending on the specific interactions and reactivity, it is also conceivable that the amino group of leucinamide could act as a nucleophile, attacking the ester linkage of the peptidyl-tRNA in the P-site. This would lead to the premature termination of the polypeptide chain, with leucinamide attached to the C-terminus, similar to the action of puromycin. However, the reactivity of the amide in leucinamide compared to the primary amine in puromycin would likely influence the efficiency of this reaction.
This proposed mechanism is depicted in the following signaling pathway diagram.
Quantitative Data Summary
A thorough review of the existing scientific literature reveals a lack of specific quantitative data on the inhibitory activity of this compound on protein synthesis. To facilitate future research, the following table outlines the key parameters that need to be determined.
| Parameter | Description | This compound Value | Reference Compound (e.g., Puromycin) Value Range |
| IC50 (in vitro translation) | The concentration of inhibitor required to reduce the rate of protein synthesis by 50% in a cell-free system. | Not available in literature. | 1-100 µM (system dependent)[10] |
| Ki (Ribosome Binding) | The inhibition constant, representing the affinity of the inhibitor for the ribosome. | Not available in literature. | Varies widely based on inhibitor and ribosome source. |
| CC50 (Cell-based assay) | The concentration of the compound that causes a 50% reduction in cell viability. | Not available in literature. | Varies depending on cell line and exposure time.[10] |
Experimental Protocols for Mechanism Elucidation
To validate the proposed mechanism of action and quantify the inhibitory effects of this compound, a series of biochemical and cellular assays can be employed.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of this compound on the translation of a reporter mRNA in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract from E. coli (for prokaryotic studies) or rabbit reticulocytes/wheat germ (for eukaryotic studies).[11]
-
Reaction Mixture Assembly: In a microcentrifuge tube or 384-well plate, assemble the following components on ice:
-
Cell-free extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine or 14C-leucine)[12]
-
Energy source (ATP, GTP, and a regeneration system)
-
Reporter mRNA (e.g., luciferase or green fluorescent protein mRNA)
-
Varying concentrations of this compound (dissolved in an appropriate solvent, e.g., water). Include a no-inhibitor control and a positive control (e.g., puromycin or chloramphenicol).
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[13]
-
Quantification of Protein Synthesis:
-
For radiolabeled amino acids: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and quantify the incorporated radioactivity using a scintillation counter.[12]
-
For reporter proteins: Measure the luciferase activity using a luminometer or the fluorescence of GFP using a fluorometer.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl transferase center - Wikipedia [en.wikipedia.org]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agscientific.com [agscientific.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induced fit of the peptidyl-transferase center of the ribosome and conformational freedom of the esterified amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical and Physiological Effects of Leucinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, has emerged as a compound of interest in biomedical research. Exhibiting anti-inflammatory properties and the potential to modulate insulin secretion, it presents a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biochemical and physiological effects of this compound. It details its observed anti-inflammatory activity in preclinical models and explores its potential mechanisms of action, including a hypothesized role as a lysosomotropic agent and its relationship to the known signaling pathways of its parent molecule, L-leucine. This document aims to equip researchers, scientists, and drug development professionals with a thorough consolidation of the available data, detailed experimental protocols, and conceptual frameworks to guide future research into this promising compound.
Introduction
This compound is a synthetic derivative of L-leucine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. The modification of the carboxyl group of leucine to an amide results in a molecule with altered physicochemical properties, which may, in turn, influence its biological activity. Primarily utilized as a research chemical, this compound has been noted for its anti-inflammatory effects and its potential as an elicitor of insulin secretion.[1] Its hydrochloride salt form enhances its solubility, facilitating its use in experimental settings.[2][3] This guide will synthesize the available scientific literature to provide an in-depth analysis of the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
Anti-inflammatory Effects
Preclinical studies have demonstrated the anti-inflammatory properties of L-Leucinamide hydrochloride. In vivo experiments have shown its efficacy in reducing inflammation in established animal models.
2.1.1. Attenuation of Formaldehyde- and Nystatin-Induced Paw Edema
In a study by Madan & Al-Motrefi (1987), L-Leucinamide hydrochloride was shown to significantly attenuate the inflammatory response in rat paws induced by the injection of phlogistic agents such as formaldehyde and nystatin.[4] This model of acute inflammation is characterized by localized edema, and the reduction of this swelling is a key indicator of anti-inflammatory activity.
2.1.2. Reduction of Granuloma Formation
The same study also investigated the effect of L-Leucinamide hydrochloride on a model of chronic inflammation, the granuloma pouch assay.[4] Chronic administration of the compound resulted in a significant reduction in both the volume of exudate and the weight of the granulation tissue.[4] This suggests that this compound may interfere with the processes of cell proliferation and tissue formation that are characteristic of chronic inflammatory responses.
A notable finding from this research was the absence of gastric ulceration at effective anti-inflammatory doses, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] The study also suggested that the anti-inflammatory mechanism is likely independent of the pituitary-adrenal axis, as no changes in adrenal gland weight were observed.[4]
Potential Role in Insulin Secretion
While direct studies on the effect of this compound on insulin secretion are limited, its structural relationship to L-leucine provides a strong basis for hypothesizing its involvement in this physiological process. L-leucine is a well-established secretagogue for insulin, acting through multiple mechanisms in pancreatic β-cells.[5][6]
2.2.1. Allosteric Activation of Glutamate Dehydrogenase (GDH)
Leucine is known to allosterically activate glutamate dehydrogenase, a key enzyme in amino acid metabolism. This activation enhances the conversion of glutamate to α-ketoglutarate, which enters the Krebs cycle, leading to increased ATP production and subsequent closure of ATP-sensitive potassium (KATP) channels.[5] This depolarizes the β-cell membrane, opening voltage-gated calcium channels and triggering insulin exocytosis.
2.2.2. Modulation of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism and is activated by leucine. Leucine-induced activation of mTOR can lead to the downregulation of adrenergic α2A receptors on the surface of β-cells, which normally inhibit insulin secretion.[7] By reducing the expression of these receptors, leucine can enhance insulin release.
It is plausible that this compound may share some of these mechanisms of action with its parent compound, L-leucine. However, dedicated studies are required to confirm this and to elucidate any unique effects of the amide modification.
Hypothesized Lysosomotropic Activity
The chemical structure of this compound, a weak base, suggests that it may act as a lysosomotropic agent. These are compounds that can permeate cell membranes and accumulate in acidic intracellular compartments, such as lysosomes. This accumulation can lead to an increase in the lysosomal pH and inhibition of lysosomal enzymes, such as cathepsins. While there is no direct evidence to date confirming the lysosomotropic activity of this compound, this potential mechanism warrants investigation as it could underpin some of its observed biological effects.
Quantitative Data
The available literature on L-Leucinamide hydrochloride is largely qualitative in its description of biological effects. The primary study on its anti-inflammatory activity by Madan & Al-Motrefi (1987) reports "significant reduction" in inflammation but does not provide specific quantitative data such as dose-response curves, ED50 values, or percentage inhibition.[4] The table below summarizes the qualitative findings.
| Biological Effect | Experimental Model | Observed Outcome | Quantitative Data | Reference |
| Anti-inflammatory | Formaldehyde-induced paw edema in rats | Attenuation of phlogistic response | Not Reported | [4] |
| Anti-inflammatory | Nystatin-induced paw edema in rats | Attenuation of phlogistic response | Not Reported | [4] |
| Anti-inflammatory | Granuloma pouch induced by air and croton oil in rats | Significant reduction in exudate volume and granulation tissue weight | Not Reported | [4] |
| Gastrointestinal Safety | In vivo rat model | No gastric ulcer formation at effective doses | Not Reported | [4] |
| Endocrine Effect | In vivo rat model | No change in adrenal weight | Not Reported | [4] |
Experimental Protocols
Formaldehyde-Induced Paw Edema Assay
This protocol is a standard method for inducing acute inflammation to screen for anti-inflammatory agents.
-
Animals: Wistar rats (150-200g) are typically used.
-
Procedure:
-
A sub-plantar injection of 0.1 mL of a 2% formaldehyde solution is administered into the hind paw of the rat.
-
The volume of the paw is measured immediately before the injection and at various time points after the injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at a specified time before the formaldehyde injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Granuloma Pouch Assay
This model is used to assess the effect of a compound on the proliferative phase of chronic inflammation.
-
Animals: Wistar rats (150-200g) are used.
-
Procedure:
-
A subcutaneous air pouch is formed on the dorsal side of the rat by injecting 20 mL of sterile air.
-
0.5 mL of an irritant, such as 1% croton oil in sesame oil, is injected into the air pouch to induce the formation of a granuloma.
-
This compound or a vehicle control is administered daily for a set period (e.g., 7 days).
-
At the end of the treatment period, the animals are euthanized, and the granuloma pouch is dissected.
-
The volume of the exudate within the pouch is measured.
-
The granulation tissue is carefully removed and weighed.
-
-
Data Analysis: The mean exudate volume and granuloma weight of the treated groups are compared to the control group.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (Hypothetical for this compound)
This in vitro assay is the gold standard for assessing the function of pancreatic β-cells.
-
Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion.
-
Procedure:
-
Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a specified time.
-
The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of this compound.
-
Supernatants are collected after the incubation period.
-
-
Data Analysis: The concentration of insulin in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA). The fold-increase in insulin secretion in the presence of high glucose and this compound is compared to the high-glucose control.
Signaling Pathways and Visualizations
Potential Signaling Pathways for Insulin Secretion
Based on the known mechanisms of its parent molecule, L-leucine, this compound may influence insulin secretion through the following pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal Membrane Permeabilization | Encyclopedia MDPI [encyclopedia.pub]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Leucinamide Hydrochloride as a Leucine Aminopeptidase Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine aminopeptidases (LAPs) are a group of exopeptidases that play a crucial role in protein degradation and turnover by cleaving leucine and other amino acids from the N-terminus of peptides and proteins. Their activity is implicated in a variety of physiological and pathological processes, including cell maintenance, antigen presentation, and cancer progression. Leucinamide hydrochloride, a synthetic substrate, serves as a valuable tool for the specific measurement of LAP activity, facilitating research into the function of these enzymes and the development of targeted therapeutics. This technical guide provides an in-depth overview of the use of this compound as a LAP substrate, including quantitative kinetic data, detailed experimental protocols, and the signaling pathways in which LAPs are involved.
Biochemical Properties of this compound
This compound is the hydrochloride salt of leucinamide, an amide derivative of the amino acid L-leucine. Its chemical structure makes it a suitable substrate for leucine aminopeptidases, which recognize and hydrolyze the peptide bond.
| Property | Value |
| Chemical Formula | C₆H₁₅ClN₂O |
| Molecular Weight | 166.65 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
This compound as a Substrate for Leucine Aminopeptidase
This compound is widely utilized in biochemical assays to determine the enzymatic activity of LAPs. The hydrolysis of the amide bond in Leucinamide by LAP results in the production of leucine and ammonia. The rate of this reaction can be monitored using various methods to quantify LAP activity.
Quantitative Kinetic Data
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity. The following table summarizes the reported apparent Km values of leucine aminopeptidase for L-leucinamide hydrochloride from different biological sources.
| Enzyme Source | Apparent Km (mM) | Vmax | Assay Conditions |
| Human Serum | 6.7 ± 0.8 | Not specified | 37°C, pH 8.2 (Triethanolamine buffer)[1] |
| Porcine Kidney | Not specified | Not specified | 25°C, pH 8.5 (Tris-HCl buffer) |
| Bovine Lens | Not specified | Not specified | - |
Note: Specific Vmax values are often dependent on enzyme concentration and purity and are therefore not always reported in a standardized manner.
Experimental Protocols
Spectrophotometric Assay for Leucine Aminopeptidase Activity
This method is based on measuring the decrease in absorbance at 238 nm as this compound is hydrolyzed.[2]
Materials:
-
This compound solution (substrate)
-
Leucine aminopeptidase (from porcine kidney or other sources)
-
Tris-HCl buffer (0.5 M, pH 8.5)
-
Manganese chloride (MnCl₂) solution (0.025 M)
-
Magnesium chloride (MgCl₂) solution (0.125 M)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Activation: Prior to the assay, activate the LAP enzyme by incubating it in a solution containing Tris-HCl buffer and MnCl₂.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the this compound substrate solution.
-
Initiation of Reaction: Add the activated enzyme solution to the reaction mixture to start the reaction.
-
Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 238 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.
Continuous Coupled Enzyme Assay for Leucine Aminopeptidase Activity
This continuous assay measures the ammonia produced from the hydrolysis of this compound through a coupled reaction with glutamate dehydrogenase (GLDH).[1]
Materials:
-
This compound solution
-
Leucine aminopeptidase (from human serum or other sources)
-
Triethanolamine buffer (pH 8.2)
-
Manganese chloride (MnCl₂)
-
α-Ketoglutarate
-
NADPH
-
Glutamate dehydrogenase (GLDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer, MnCl₂, α-ketoglutarate, NADPH, and GLDH.
-
Pre-incubation: Add the LAP-containing sample to the reaction mixture and pre-incubate to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding the this compound solution.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD⁺ by GLDH in the presence of ammonia. The rate of NADPH consumption is directly proportional to the LAP activity.
Determination of Km and Vmax
Procedure:
-
Perform the chosen LAP activity assay using a range of this compound concentrations.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine Km and Vmax, linearize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/V₀ vs. [S]).
-
Calculate Km and Vmax from the intercepts and slope of the linear plot.
Signaling Pathways Involving Leucine Aminopeptidases
LAPs are not merely involved in general protein turnover; they also play specific roles in various signaling pathways, influencing cellular behavior in both health and disease.
LAP3 in Breast Cancer Metastasis
Leucine aminopeptidase 3 (LAP3) has been implicated in promoting the migration and invasion of breast cancer cells. Its overexpression is associated with a more aggressive phenotype. The proposed signaling pathway involves the upregulation of fascin, an actin-bundling protein, and matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix, a critical step in metastasis.[3][4]
Caption: LAP3 signaling pathway in breast cancer metastasis.
LAP-A in Plant Defense (Jasmonate Signaling)
In plants, such as tomato, Leucine Aminopeptidase-A (LAP-A) is involved in the defense response against herbivores, acting downstream of the plant hormone jasmonic acid (JA). Wounding or herbivore attack triggers the synthesis of JA, which then leads to the accumulation of defense-related proteins. LAP-A is thought to be involved in the processing of signaling peptides or the turnover of proteins to release amino acids for the synthesis of defense compounds.[5][6][7][8][9]
Caption: Role of LAP-A in the jasmonate-mediated plant defense pathway.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of leucine aminopeptidase with this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. LAP3 contributes to IFN-γ-induced arginine depletion and malignant transformation of bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.
Core Physicochemical Properties
This compound is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.[1][2][3] As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.[4] The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 10466-61-2 | [3][4][5] |
| Molecular Formula | C₆H₁₄N₂O · HCl | [2][3][5] |
| Molecular Weight | 166.65 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3] |
| Melting Point | 216 - 256 °C (range from various sources) | [1][2][4] |
| Solubility | Soluble in DMSO.[7] Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9] | |
| Optical Rotation | [α]²⁴D: +12.0° (c=0.50, methanol) | [4] |
| [α]²⁵D: +10° (c=5, H₂O) | ||
| [α]²⁰D: +9.8° (c=5, H₂O) | [10] |
Spectral Data Summary
Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 2: Summary of Spectral Data
| Technique | Data Summary | Source(s) |
| ¹H NMR | (DMSO-d₆) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H) | [4] |
| ¹³C NMR | Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons. | [11] |
| IR Spectroscopy | Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected. | [11][12] |
| Mass Spectrometry | The molecular ion peak [M]+ for the free base (C₆H₁₄N₂O) would be approximately 130.11 m/z. | [13] |
Experimental Protocols
Synthesis of L-Leucinamide Hydrochloride
This protocol is an improved version of a previously published method for the synthesis of L-Leucinamide hydrochloride from L-leucine methyl ester hydrochloride.[4]
Materials:
-
L-leucine methyl ester hydrochloride
-
Methanol (MeOH)
-
7N Ammonia in Methanol
-
1,4-Dioxane
-
4N HCl in 1,4-Dioxane
-
Isopropanol
-
Glass pressure tube
-
Rotary evaporator
-
Sonicator
Procedure:
-
Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.
-
Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).
-
Seal the pressure tube and heat to 50°C for 48 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
-
Suspend the crude product in 1,4-dioxane (10 mL).
-
Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.
-
Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.
-
Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.
-
Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.
References
- 1. scispace.com [scispace.com]
- 2. Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. | Semantic Scholar [semanticscholar.org]
- 4. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Leucinamide hydrochloride(10466-61-2) IR Spectrum [m.chemicalbook.com]
- 11. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis and Purification of L-Leucinamide Hydrochloride for Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis, purification, and characterization of L-Leucinamide hydrochloride, a crucial reagent in various biochemical and pharmaceutical research areas. As a derivative of the essential amino acid L-Leucine, it serves as a nutrient signal to stimulate protein synthesis and is explored as a potential elicitor of insulin secretion.[1][2] Ensuring high purity of this compound is paramount for obtaining reliable and reproducible experimental results.
Synthesis Pathway Overview
The most common and efficient laboratory-scale synthesis of L-Leucinamide hydrochloride begins with the ammonolysis of an L-Leucine ester, typically the methyl ester hydrochloride. This process involves two main stages: the formation of the free L-Leucinamide and its subsequent conversion to the stable hydrochloride salt.
References
An In-depth Technical Guide to the Chemical Stability and Storage of Leucinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Leucinamide hydrochloride. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings.
Chemical Profile and General Stability
This compound is the hydrochloride salt of leucinamide, an amino acid derivative. Its chemical structure, possessing a primary amide and a primary amine hydrochloride, dictates its stability profile. Generally, this compound is a white to off-white crystalline powder.
Safety Data Sheets (SDS) consistently state that this compound is stable under recommended storage conditions . It is noted to be hygroscopic , meaning it readily absorbs moisture from the atmosphere. Therefore, protection from humidity is a critical aspect of its storage.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₅ClN₂O |
| Molecular Weight | 166.65 g/mol |
| Appearance | White to off-white powder |
| Hygroscopicity | Hygroscopic |
Recommended Storage and Handling Conditions
To maintain the chemical integrity and purity of this compound, the following storage and handling conditions are recommended. These conditions are a synthesis of information from multiple supplier safety data sheets.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration at 2-8°C is commonly advised. Some sources recommend storage at temperatures not exceeding 5°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place . Storage under an inert gas (e.g., argon) can provide additional protection. | To protect from atmospheric moisture due to its hygroscopic nature and from oxidation. |
| Light | Store in a dark place, protected from light. | To prevent potential photodegradation. |
| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |
Handling:
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid contact with strong oxidizing agents.
Potential Degradation Pathways
Hydrolytic Degradation
The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : In the presence of acid and water, the amide bond can be cleaved to yield Leucine and ammonium chloride.
-
Base-Catalyzed Hydrolysis : Under basic conditions, the amide can be hydrolyzed to form the salt of Leucine and ammonia.
The primary amine is generally stable to hydrolysis.
A logical workflow for investigating hydrolytic degradation is as follows:
Oxidative Degradation
Both the primary amine and the amide group can be susceptible to oxidation.
-
Oxidation of the Primary Amine : The primary amine can be oxidized, potentially leading to the formation of imines, oximes, or further degradation products.
-
Oxidation of the Amide : While generally less reactive than amines, amides can undergo oxidation, though this typically requires strong oxidizing conditions.
Strong oxidizing agents should be avoided during storage and handling.
Thermal Degradation
Exposure to high temperatures can lead to decomposition. Hazardous decomposition products upon combustion include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas
Photodegradation
As a precautionary measure, this compound should be protected from light. Although specific studies on its photostability are not available, many organic molecules, particularly those with heteroatoms, can be susceptible to degradation upon exposure to UV or visible light.
The potential degradation pathways are summarized in the following diagram:
Experimental Protocols for Forced Degradation Studies
To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies are essential. The following are detailed, generalized protocols based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
A typical workflow for a forced degradation study is as follows:
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydro-alcoholic mixture) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.
-
Analyze the samples using a suitable analytical method.
-
If no degradation is observed, increase the acid concentration, temperature, or duration.
Base Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at room temperature for a defined period (e.g., 8 hours).
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration.
-
Analyze the samples.
-
If degradation is too rapid, use milder conditions (e.g., lower temperature or base concentration).
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Periodically withdraw samples and analyze.
-
If necessary, adjust the concentration of hydrogen peroxide or the temperature.
Thermal Degradation
-
Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.
Photolytic Degradation
-
Expose the solid powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples at appropriate time intervals.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the intact drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.
The development of such a method typically involves:
-
Column and Mobile Phase Screening : To achieve optimal separation of the parent compound and its degradation products generated during forced degradation studies.
-
Method Validation : The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a stable compound when stored under appropriate conditions of low temperature, low humidity, and protection from light. Its primary degradation pathways are likely to involve hydrolysis of the amide bond and oxidation of the primary amine. For researchers and drug development professionals, it is imperative to adhere to the recommended storage conditions to ensure the quality and reliability of the compound. Furthermore, the implementation of forced degradation studies is a critical step in developing robust formulations and analytical methods. The protocols and inferred pathways described in this guide provide a solid framework for the systematic evaluation of the stability of this compound.
Navigating the Solubility Landscape of Leucinamide Hydrochloride: A Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining the Solubility of Leucinamide Hydrochloride in Various Buffer Systems.
[City, State] – [Date] – This technical guide addresses a critical knowledge gap in the physicochemical characterization of this compound, a derivative of the essential amino acid Leucine. Despite its relevance in pharmaceutical research, publicly available quantitative data on its solubility in common buffer systems is scarce. This document provides a comprehensive framework, including detailed experimental protocols and theoretical considerations, to empower researchers to determine the solubility profile of this compound, a crucial parameter for drug development and formulation.
While the hydrochloride salt form of Leucinamide is intended to enhance aqueous solubility, precise quantitative measurements across a physiologically relevant pH range are essential for predictive modeling and formulation design[1][2]. This guide outlines the standardized methodologies to generate this vital data.
Quantitative Solubility Data: An Experimental Overview
At present, specific quantitative solubility data for this compound in standard buffer systems such as phosphate, acetate, and Tris is not widely available in published literature[3][4]. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Buffer Systems at 37 °C
| Buffer System (Concentration) | pH | Mean Solubility (mg/mL) | Standard Deviation |
| Phosphate Buffer (50 mM) | 6.8 | Data to be determined | Data to be determined |
| Phosphate Buffer (50 mM) | 7.4 | Data to be determined | Data to be determined |
| Acetate Buffer (50 mM) | 4.5 | Data to be determined | Data to be determined |
| Acetate Buffer (50 mM) | 5.0 | Data to be determined | Data to be determined |
| Tris Buffer (50 mM) | 7.4 | Data to be determined | Data to be determined |
| Tris Buffer (50 mM) | 8.0 | Data to be determined | Data to be determined |
Table 2: pH-Dependent Aqueous Solubility Profile of this compound at 37 °C
| pH | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 (Simulated Gastric Fluid, SGF) | Data to be determined | Data to be determined |
| 4.5 | Data to be determined | Data to be determined |
| 6.8 (Simulated Intestinal Fluid, SIF) | Data to be determined | Data to be determined |
| 7.4 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the Biopharmaceutics Classification System (BCS).
Preparation of Buffer Solutions
Standard buffer solutions (e.g., phosphate, acetate, Tris) should be prepared according to pharmacopeial standards or established laboratory procedures. The pH of each buffer should be accurately adjusted at the experimental temperature (typically 37 ± 1 °C) using a calibrated pH meter.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Addition of Media: Add a precise volume of the desired pre-heated (37 °C) buffer solution to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or incubator at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to allow the excess solid to sediment. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a suitable low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.
-
Replicates: A minimum of three replicate determinations at each pH condition is recommended.
Analytical Method Validation
The analytical method used for quantification (e.g., HPLC) must be validated to ensure accuracy, precision, linearity, and specificity for this compound in the presence of buffer components.
Visualizing the Process and Theory
To aid in the understanding of the experimental workflow and the underlying principles of pH-dependent solubility, the following diagrams are provided.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
This compound, being the salt of a primary amine, is expected to exhibit pH-dependent solubility. The primary amine group will be protonated at acidic pH, leading to higher solubility. As the pH increases towards and beyond the pKa of the amino group, the uncharged, less soluble free base form will predominate.
Caption: Theoretical relationship between pH, pKa, and the solubility of this compound.
Conclusion
The determination of the solubility of this compound in various buffer systems is a fundamental step in its development as a potential therapeutic agent. This technical guide provides the necessary protocols and theoretical framework for researchers to generate reliable and reproducible solubility data. The resulting data will be invaluable for understanding its biopharmaceutical properties and for the rational design of dosage forms with optimal delivery characteristics.
References
- 1. lookchem.com [lookchem.com]
- 2. Factory Sells Hot Sale High Quality High Purity 75158-12-2 In Stock In Bulk Supply Reliable Good Supplier/Producer In China, Low Price [sdhanjiang.com]
- 3. L-Leucinamide hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. L-Leucinamide hydrochloride | 10466-61-2 [chemicalbook.com]
Spectroscopic Profile of Leucinamide Hydrochloride: A Technical Guide
Introduction
Leucinamide hydrochloride, the hydrochloride salt of the naturally occurring amino acid amide, leucinamide, is a compound of interest in biochemical and pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its application in various scientific domains. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a crucial reference for researchers, scientists, and drug development professionals engaged in the study and utilization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy
Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different proton environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.40 | br s | 3 | -NH₃⁺ |
| ~8.16 | br s | 1 | -CONH₂ (one proton) |
| ~7.53 | br s | 1 | -CONH₂ (one proton) |
| ~3.71 | t | 1 | α-CH |
| ~1.70 | m | 1 | γ-CH |
| ~1.59 | m | 2 | β-CH₂ |
| ~0.91 | d | 6 | δ-CH₃ |
br s = broad singlet, t = triplet, m = multiplet, d = doublet Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the amine and amide proton signals is due to quadrupole broadening and chemical exchange.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Amide) |
| ~52 | α-CH |
| ~40 | β-CH₂ |
| ~24 | γ-CH |
| ~22 | δ-CH₃ |
| ~21 | δ'-CH₃ |
Note: The chemical shifts are estimated based on typical values for amino acid hydrochlorides. The spectrum is typically proton-decoupled.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amide, amine, and alkyl functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (Amide and Ammonium) |
| ~3000-2800 | Medium | C-H stretching (Alkyl) |
| ~1680 | Strong | C=O stretching (Amide I) |
| ~1620 | Medium | N-H bending (Amide II) |
| ~1550 | Medium | N-H bending (Ammonium) |
| ~1470 | Medium | C-H bending (Alkyl) |
Note: The spectrum is typically recorded as a KBr or KCl pellet.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr/KCl Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium chloride (KCl) powder using an agate mortar and pestle. Note: KCl is preferred over KBr for hydrochloride salts to avoid halogen exchange.
-
Place the finely ground mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters (for a standard FT-IR spectrometer):
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the pure KBr/KCl pellet should be recorded and subtracted from the sample spectrum.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its spectroscopic signals.
Leucinamide Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising L-Leucine Derivative
Leucinamide hydrochloride, a derivative of the essential amino acid L-Leucine, is emerging as a molecule of significant interest within the scientific community, particularly in the realms of metabolic research and drug discovery. Its structural similarity to L-Leucine, a known activator of key metabolic signaling pathways, positions it as a valuable tool for investigating cellular nutrient sensing and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Synthesis
This compound is the hydrochloride salt of Leucinamide, the amide derivative of L-Leucine. The presence of the hydrochloride group enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental designs.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅ClN₂O | [1][] |
| Molecular Weight | 166.65 g/mol | [1][] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 254-256 °C | [4] |
| Optical Activity | [α]²⁵/D +10° (c = 5 in H₂O) | [4] |
| Solubility | Soluble in water | [5] |
| Purity | Typically >98% | [6] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of this compound.
Synthesis of this compound
This compound can be synthesized from its parent amino acid, L-Leucine, through a multi-step process. A common laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of this compound from L-Leucine
Objective: To synthesize this compound from L-Leucine.
Materials:
-
L-Leucine
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Ammonia (7N solution in methanol)
-
Dioxane
-
Hydrochloric acid (4N in dioxane)
-
Isopropanol
-
Diethyl ether
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
-
Esterification of L-Leucine:
-
Suspend L-Leucine in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain L-Leucine methyl ester hydrochloride.
-
-
Amidation of L-Leucine methyl ester:
-
Dissolve the L-Leucine methyl ester hydrochloride in a 7N solution of ammonia in methanol.
-
Stir the solution at room temperature in a sealed vessel for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure to yield crude Leucinamide.
-
-
Formation of Hydrochloride Salt and Purification:
-
Dissolve the crude Leucinamide in a minimal amount of dioxane.
-
Add a 4N solution of hydrochloric acid in dioxane dropwise until the solution is acidic (test with pH paper).
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from hot isopropanol to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Expected Yield: 50-70%
Characterization: The final product should be characterized by determining its melting point, optical rotation, and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its relationship with L-Leucine and its influence on metabolic signaling pathways.
Anti-inflammatory Properties
Studies have indicated that this compound possesses anti-inflammatory properties. Research in animal models has shown its ability to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Control group (vehicle - saline)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg)
-
-
Administer the vehicle, positive control, or test compound orally via gavage one hour before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Insulin Secretagogue Activity
As a derivative of L-Leucine, a known insulin secretagogue, this compound is also investigated for its potential to stimulate insulin secretion from pancreatic β-cells. This property makes it a compound of interest for the development of novel anti-diabetic therapies.
Experimental Protocol: In Vitro Insulin Secretion from Pancreatic Islets
Objective: To assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated rodent or human pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound (various concentrations)
-
Positive control (e.g., Glibenclamide)
-
Insulin ELISA kit
-
Multi-well culture plates
-
CO₂ incubator
Procedure:
-
Islet Culture and Preparation:
-
Culture isolated islets overnight in a CO₂ incubator.
-
Hand-pick islets of similar size for the experiment.
-
-
Pre-incubation:
-
Wash the islets with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the islets in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Divide the islets into different treatment groups in a multi-well plate:
-
Basal (2.8 mM glucose)
-
Stimulated (16.7 mM glucose)
-
Positive control (e.g., 1 µM Glibenclamide in 2.8 mM glucose)
-
Test groups (various concentrations of this compound in 2.8 mM and 16.7 mM glucose)
-
-
Incubate the islets for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization and Analysis:
-
The amount of secreted insulin can be normalized to the total insulin content of the islets or the number of islets per well.
-
Analyze the data statistically to determine the significance of the observed effects.
-
Leucine-Sensing and mTORC1 Signaling Pathway
L-Leucine is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucinamide, as a close structural analog, is expected to interact with this pathway. The activation of mTORC1 by leucine is a complex process involving its sensing by leucyl-tRNA synthetase (LRS) which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, leading to the translocation of mTORC1 to the lysosomal surface where it is activated.
Figure 1: Leucine/Leucinamide-Mediated mTORC1 Signaling Pathway. This diagram illustrates the proposed mechanism by which L-Leucine and its derivatives like Leucinamide activate the mTORC1 signaling cascade, leading to the promotion of protein synthesis and cell growth.
This compound in Drug Discovery
The unique biological activities of this compound make it a valuable lead compound in drug discovery programs, particularly for metabolic and inflammatory diseases. A typical workflow for the discovery and development of a drug candidate based on a leucinamide scaffold is depicted below.
Figure 2: Drug Discovery Workflow for a Leucinamide-Based Therapeutic. This flowchart outlines the major stages involved in the discovery and development of a drug candidate, starting from a lead compound like this compound.
Conclusion
This compound represents a compelling molecule for researchers and drug development professionals. Its well-defined physicochemical properties and synthesis protocols, combined with its promising biological activities as an anti-inflammatory agent and a potential insulin secretagogue, underscore its significance. The ability to modulate the evolutionarily conserved mTORC1 signaling pathway further highlights its importance as a research tool. The experimental protocols and workflows provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. As research continues, this L-Leucine derivative may pave the way for novel treatments for a range of metabolic and inflammatory disorders.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. youtube.com [youtube.com]
- 6. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
Leucinamide Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide derivative of L-leucine, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, putative mechanisms of action, and methodologies for its investigation. While research is in its early stages, existing evidence points towards anti-inflammatory properties and suggests avenues for exploration in metabolic diseases and oncology. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a therapeutic agent.
Introduction
This compound is a small molecule derivative of the essential branched-chain amino acid, L-leucine. As a derivative of a crucial signaling amino acid, this compound is positioned at the intersection of metabolic and cellular stress pathways. Leucine itself is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and a negative regulator of autophagy. The therapeutic potential of targeting these pathways has been extensively explored in various diseases, including cancer and metabolic disorders. This guide will delve into the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory effects and its potential as a lysosomotropic agent and modulator of autophagy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of L-Leucinamide hydrochloride is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 10466-61-2 | |
| Molecular Formula | C6H15ClN2O | |
| Molecular Weight | 166.65 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 254-256 °C | |
| Solubility | Soluble in water | |
| Optical Rotation | +9° to +11° (c=1, H2O) |
Potential Therapeutic Applications
Anti-inflammatory Activity
The most well-documented therapeutic application of this compound is its anti-inflammatory activity. An early study demonstrated its efficacy in several rat models of inflammation.
Key Findings:
-
Attenuation of Phlogistic Response: this compound was shown to reduce the inflammatory response induced by formaldehyde and nystatin injections in the rat paw.
-
Reduction of Granulation Tissue: In a granuloma pouch model, chronic administration of the compound led to a significant decrease in both the volume of exudate and the weight of granulation tissue.
-
Favorable Safety Profile: Notably, unlike the comparator drug phenylbutazone, this compound did not induce gastric ulcers at effective anti-inflammatory doses, suggesting a potentially better gastrointestinal safety profile.
At present, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the anti-inflammatory effects of this compound.
Potential as an Insulin Secretagogue
L-Leucinamide Hydrochloride has been suggested as a potential elicitor of insulin secretion in rats. This effect is likely linked to the metabolic pathways of its parent amino acid, L-leucine, which is a known stimulator of insulin release from pancreatic β-cells. However, detailed studies quantifying this effect and elucidating the precise mechanism for the hydrochloride salt are not yet available in the public domain.
Putative Anti-cancer Activity
While direct evidence for the anti-cancer activity of this compound is currently limited, its potential in this area can be inferred from its putative mechanisms of action, namely its lysosomotropic nature and its potential to modulate autophagy. Lysosomotropic agents can induce lysosomal membrane permeabilization, leading to cell death, a strategy being explored for cancer therapy. Furthermore, the modulation of autophagy has complex, context-dependent roles in cancer, and targeting this process is a validated therapeutic strategy. Further research is required to evaluate the efficacy of this compound in various cancer cell lines and in vivo tumor models.
Mechanism of Action
The precise molecular mechanisms underlying the therapeutic effects of this compound are not yet fully elucidated. However, based on its chemical nature and the activities of related compounds, two primary putative mechanisms can be proposed: its role as a lysosomotropic agent and its influence on the mTOR and autophagy signaling pathways.
Lysosomotropic Properties
This compound, as a lipophilic weak base, is predicted to exhibit lysosomotropic properties. Such compounds can freely cross cellular membranes in their neutral state and, upon entering the acidic environment of the lysosome, become protonated and trapped. This accumulation can lead to lysosomal swelling, dysfunction, and potentially, the release of lysosomal enzymes into the cytoplasm, triggering cell death pathways.
Methodological & Application
Application Notes and Protocols for In Vitro Leucinamide Hydrochloride Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinamide hydrochloride is a widely utilized substrate for the in vitro determination of aminopeptidase activity, particularly that of Leucine Aminopeptidase (LAP). LAPs are exopeptidases that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, playing crucial roles in protein degradation, maturation, and signaling.[1] In plants, LAPs are implicated in defense and wound signaling pathways, often acting downstream of jasmonic acid.[2][3] In mammals, these enzymes are involved in processes such as peptide processing for MHC I antigen presentation and the regulation of bioactive peptides like oxytocin and vasopressin.[4][5]
This document provides detailed protocols for two common in vitro assay methods for measuring LAP activity using this compound: a direct spectrophotometric assay and a more sensitive coupled-enzyme assay. It also includes a summary of key quantitative data and visual diagrams of the experimental workflows and a relevant signaling pathway.
Data Presentation
A summary of quantitative data for Leucine Aminopeptidase activity using leucinamide as a substrate is presented below. These values can vary depending on the enzyme source, purity, and specific assay conditions.
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Apparent Km for L-leucinamide | 0.7 mmol/L | Human Serum | pH not specified, 37°C | |
| Optimal pH | 8.5 | Swine Kidney | 25°C | |
| 9.0 | Burkholderia pseudomallei | 50°C | [6] | |
| Optimal Temperature | 50°C | Burkholderia pseudomallei | pH 9.0 | [6] |
| 60°C | Tomato, E. coli, Swine | pH 8.0 | [3] | |
| Activators | Mn2+, Mg2+ | General | - | [3][7] |
| Inhibitors | Amastatin, EDTA, 1,10-phenanthroline | General | - | [6][7] |
Experimental Protocols
Two primary methods for assaying Leucine Aminopeptidase activity with this compound are detailed below.
Protocol 1: Direct Spectrophotometric Assay
This method is based on the direct measurement of the hydrolysis of the peptide bond in leucinamide, which results in a decrease in absorbance at 238 nm.[8]
Materials:
-
Leucine Aminopeptidase (enzyme sample)
-
L-leucinamide hydrochloride (substrate)
-
Tris-HCl buffer (e.g., 0.5 M, pH 8.5)
-
Manganese chloride (MnCl2) solution (e.g., 0.025 M)
-
Magnesium chloride (MgCl2) solution (e.g., 0.125 M)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 238 nm
Procedure:
-
Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in a solution containing Tris-HCl buffer and MnCl2.
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl2 solution, and L-leucinamide hydrochloride solution.
-
Temperature Equilibration: Incubate the cuvette with the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5-10 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add a small volume of the activated enzyme solution to the reaction mixture and mix immediately.
-
Data Acquisition: Monitor the decrease in absorbance at 238 nm over time. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Determine the initial rate of the reaction (ΔA238/min) from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the molar extinction coefficient of L-leucinamide.
Protocol 2: Coupled-Enzyme Assay with Glutamate Dehydrogenase
This continuous procedure is a more sensitive method that measures the ammonia produced from the hydrolysis of L-leucinamide. The ammonia is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Leucine Aminopeptidase (enzyme sample)
-
L-leucinamide hydrochloride (substrate)
-
Triethanolamine buffer
-
α-ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GDH)
-
Manganese chloride (MnCl2) solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the triethanolamine buffer, α-ketoglutarate, NADH, GDH, and MnCl2.
-
Sample Addition: Add the Leucine Aminopeptidase containing sample to the reaction mixture.
-
Pre-incubation: Incubate the mixture for a short period to allow for any non-specific reactions to occur and to establish a baseline.
-
Initiate Reaction: Add the L-leucinamide hydrochloride solution to start the reaction.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. This rate is directly proportional to the Leucine Aminopeptidase activity.
Visualizations
Signaling Pathway
Leucine Aminopeptidase (LAP-A) in plants is a component of the jasmonic acid (JA) mediated wound signaling pathway, acting downstream of JA to regulate the expression of late wound-response genes, which are critical for defense against herbivores.[2][9]
Experimental Workflows
The following diagrams illustrate the workflows for the direct and coupled enzyme assays.
Direct Spectrophotometric Assay Workflow
Coupled-Enzyme Assay Workflow
References
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Leucine Aminopeptidase RNAs, Proteins, and Activities Increase in Response to Water Deficit, Salinity, and the Wound Signals Systemin, Methyl Jasmonate, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Leucinamide Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The functionalization of the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. The incorporation of a C-terminal amide is a common modification found in many biologically active peptides, often mimicking the native structure and enhancing resistance to enzymatic degradation. Leucinamide, when incorporated at the C-terminus, can play a crucial role in the peptide's interaction with its biological target.
These application notes provide a detailed protocol for the use of Leucinamide hydrochloride in SPPS to generate peptides with a C-terminal Leucinamide. This method involves the initial coupling of Leucinamide to a suitable solid support, followed by standard SPPS cycles for peptide chain elongation.
Principle
The synthesis of a peptide with a C-terminal Leucinamide begins with the covalent attachment of Leucinamide to a resin functionalized with a carboxylic acid group (e.g., Merrifield or Wang resin). The primary amine of this compound is first neutralized, allowing it to act as a nucleophile and attack the activated carboxylic acid on the resin. Once the Leucinamide is anchored to the solid support, the peptide chain is elongated in the C-to-N direction through sequential coupling and deprotection steps using standard Fmoc or Boc solid-phase peptide synthesis chemistry. The final peptide is then cleaved from the resin, yielding the desired C-terminal Leucinamide peptide.
Experimental Protocols
Materials
-
This compound
-
Merrifield resin (or other suitable carboxylic acid functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Fmoc-protected amino acids
-
Kaiser test kit
Protocol 1: Loading of Leucinamide onto Merrifield Resin
This protocol describes the initial attachment of Leucinamide to the solid support.
-
Resin Swelling: Swell 1 gram of Merrifield resin (pre-washed with DCM) in 10 mL of DMF for 1 hour in a reaction vessel. After swelling, drain the DMF.
-
Activation of Resin Carboxylic Acid:
-
In a separate flask, dissolve 3 equivalents of DIC and 3 equivalents of HOBt (relative to the resin substitution) in a minimal amount of DMF.
-
Add this activation mixture to the swollen resin and agitate for 30 minutes at room temperature.
-
-
Leucinamide Coupling:
-
In another flask, dissolve 3 equivalents of this compound and 3.5 equivalents of DIPEA (to neutralize the hydrochloride and the reaction mixture) in DMF.
-
Add the Leucinamide solution to the activated resin.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
-
Washing: After the coupling reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping of Unreacted Sites (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a capping mixture of Acetic Anhydride/DIPEA/DMF (1:1:8) for 30 minutes. Wash the resin as described in the previous step.
-
Drying: Dry the resin under vacuum to a constant weight.
-
Substitution Level Determination: The loading of Leucinamide onto the resin can be determined by a quantitative ninhydrin (Kaiser) test or by weight gain.
Protocol 2: Peptide Chain Elongation (Fmoc Strategy)
This protocol outlines the steps for adding subsequent amino acids to the Leucinamide-loaded resin.
-
Resin Swelling: Swell the Leucinamide-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 3 equivalents of a coupling agent (e.g., HCTU, HATU) and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard Reagent K cocktail is suitable for most peptides: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables provide expected quantitative data for the synthesis of a model peptide with a C-terminal Leucinamide. These values are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Leucinamide Loading Efficiency on Merrifield Resin
| Parameter | Expected Value | Method of Determination |
| Initial Resin Substitution | 1.0 mmol/g | Manufacturer's Specification |
| Final Resin Loading | 0.6 - 0.8 mmol/g | Quantitative Ninhydrin Assay |
| Loading Efficiency | 60 - 80% | Calculation based on final loading |
Table 2: Per-Step Coupling Efficiency for Subsequent Amino Acids
| Amino Acid Position | Coupling Reagent | Expected Coupling Efficiency | Monitoring Method |
| Leu-NH-Resin + Fmoc-Ala-OH | HCTU/DIPEA | >99.5% | Kaiser Test |
| Ala-Leu-NH-Resin + Fmoc-Gly-OH | HCTU/DIPEA | >99.5% | Kaiser Test |
| Gly-Ala-Leu-NH-Resin + Fmoc-Phe-OH | HCTU/DIPEA | >99.0% | Kaiser Test |
Table 3: Final Peptide Yield and Purity (Model Peptide: Phe-Gly-Ala-Leu-NH2)
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70 - 85% | Gravimetric Analysis |
| Purity of Crude Peptide | 65 - 80% | RP-HPLC at 220 nm |
| Purity of Purified Peptide | >98% | RP-HPLC at 220 nm |
| Overall Yield of Purified Peptide | 30 - 50% | Gravimetric Analysis |
Visualization
The following diagram illustrates the experimental workflow for the solid-phase synthesis of a peptide with a C-terminal Leucinamide.
Preparation of Leucinamide Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, is a versatile research compound with established anti-inflammatory and lysosomotropic properties. Its ability to influence critical cellular signaling pathways, such as the mTOR pathway, makes it a valuable tool in various cell-based assays. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture experiments, ensuring reproducibility and accurate experimental outcomes.
Compound Information
This compound is a water-soluble salt of leucinamide, enhancing its stability and ease of use in aqueous solutions for cell culture applications.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅ClN₂O |
| Molecular Weight | 166.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 600.06 mM)[1] |
| Water: Soluble | |
| Ethanol: Sparingly soluble | |
| Storage | Store at room temperature (powder). Stock solutions should be stored at -20°C or -80°C. |
Mechanism of Action
This compound is recognized for its role as a lysosomotropic agent . Lysosomotropic compounds are weak bases that freely permeate cell membranes and accumulate in acidic organelles, primarily lysosomes. This accumulation can lead to an increase in the lysosomal pH, affecting lysosomal enzyme activity and overall lysosomal function.
The accumulation of amino acids, like leucine, within the lysosome is a critical step in the activation of the mechanistic target ofrapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine sensing occurs at the lysosomal surface, where it promotes the recruitment and activation of mTORC1. By acting as a lysosomotropic agent and a leucine derivative, this compound is proposed to modulate mTORC1 signaling, thereby influencing downstream cellular processes.
Furthermore, this compound has demonstrated anti-inflammatory effects .[2] While the precise mechanism is still under investigation, it is suggested to involve the modulation of inflammatory signaling pathways, potentially including the NF-κB pathway , a key regulator of the inflammatory response.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 166.65 g/mol )
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = 100 mmol/L * 166.65 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of stock solution: 100 * 166.65 * 0.001 = 16.665 mg.
-
-
Weighing: Carefully weigh out 16.67 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Figure 2. Workflow for stock solution preparation.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Gently add the prepared working solutions (including the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (MTT, XTT), Western blotting for signaling pathway analysis, or ELISA for cytokine measurement.
Example Application: Cell Viability (MTT) Assay
This protocol outlines the use of this compound in an MTT assay to assess its effect on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 3.2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate (for a final volume of 110 µL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon thawing | Low-quality DMSO or repeated freeze-thaw cycles. | Use anhydrous, cell culture grade DMSO. Aliquot the stock solution into single-use volumes. |
| Inconsistent experimental results | Inaccurate pipetting of stock solution. Cell density variation. | Use calibrated pipettes. Ensure consistent cell seeding density across all wells. |
| High background in vehicle control | High concentration of DMSO. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v). |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these detailed protocols, researchers can confidently incorporate this compound into their studies to investigate its effects on cellular processes, including mTOR signaling and inflammation. As with any experimental compound, it is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for the specific cell line and research question.
References
Continuous Enzyme Assay for Leucine Aminopeptidase using Leucinamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine aminopeptidases (LAPs) are a group of exopeptidases that play a critical role in protein turnover and peptide metabolism by catalyzing the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[1] Altered LAP activity has been implicated in various physiological and pathological processes, including the processing of bioactive peptides (e.g., oxytocin, vasopressin), antigen presentation for the major histocompatibility complex class I (MHC I), and the regulation of signaling pathways in cancer and plant defense.[1][2][3] Consequently, the accurate and efficient measurement of LAP activity is crucial for basic research and the development of therapeutic agents targeting this enzyme.
This document provides detailed application notes and protocols for the continuous enzymatic assay of leucine aminopeptidase using Leucinamide hydrochloride as a substrate. Two primary continuous monitoring methods are described: a direct spectrophotometric assay and a more sensitive coupled-enzyme assay.
Principle of the Assays
Leucine aminopeptidase catalyzes the hydrolysis of this compound to produce L-leucine and ammonia.
1. Direct Spectrophotometric Assay: This method relies on the direct measurement of the hydrolysis of the peptide bond in leucinamide. The change in absorbance is monitored spectrophotometrically at 238 nm.[4]
2. Coupled-Enzyme Assay: This more sensitive and specific method involves a two-step enzymatic reaction. First, LAP hydrolyzes leucinamide, releasing ammonia. In the second step, the liberated ammonia is used as a substrate by glutamate dehydrogenase (GDH) in the presence of α-ketoglutarate and a reducing equivalent (NADPH). The oxidation of NADPH to NADP+ is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the LAP activity.[5]
Data Presentation
Table 1: Kinetic and Reaction Parameters for Leucine Aminopeptidase Assay
| Parameter | Value | Source |
| Substrate | L-Leucinamide hydrochloride | [5] |
| Apparent Michaelis Constant (Km) for L-Leucinamide | ~6.7 mmol/l | [5] |
| Optimal pH | 8.0 - 8.5 | [6][7] |
| Activators | Mn²⁺, Mg²⁺ | [5][6] |
| Optimal Mn²⁺ Concentration | 30 µmol/l | [5] |
| Temperature | 25°C - 37°C | [4] |
| Inhibitors | Bestatin, Amastatin | [3] |
Experimental Protocols
Protocol 1: Direct Spectrophotometric Continuous Assay
This protocol is adapted from the method of Mitz and Schlueter (1958).[4]
Materials:
-
Leucine Aminopeptidase (from porcine kidney or other sources)
-
L-Leucinamide hydrochloride
-
Tris-HCl buffer (0.5 M, pH 8.5)
-
Manganese chloride (MnCl₂) solution (0.025 M)
-
Magnesium chloride (MgCl₂) solution (0.125 M)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 238 nm and maintaining a constant temperature
Procedure:
-
Enzyme Activation: Prior to the assay, activate the LAP enzyme. Prepare an activation mixture containing:
-
0.1 ml of 0.025 M MnCl₂
-
0.1 ml of 0.5 M Tris-HCl buffer, pH 8.5
-
A specific amount of LAP enzyme (e.g., 0.4 mg of purified product)
-
Reagent-grade water to a final volume of 2.3 ml
-
Incubate at 37°C for 2 hours.
-
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture with a final volume of 3.0 ml:
-
1.0 ml of 0.125 M L-Leucinamide hydrochloride solution
-
0.2 ml of 0.5 M Tris-HCl buffer, pH 8.5
-
0.2 ml of 0.125 M MgCl₂ solution
-
1.5 ml of reagent-grade water
-
-
Assay Measurement:
-
Equilibrate the reaction mixture in the spectrophotometer at 25°C for 4-5 minutes to establish a baseline.
-
Initiate the reaction by adding 0.1 ml of the activated enzyme mixture.
-
Continuously monitor the decrease in absorbance at 238 nm for several minutes.
-
Calculate the rate of change in absorbance (ΔA₂₃₈/min) from the linear portion of the curve.
-
Calculation of Enzyme Activity:
The activity of the enzyme in Units/mg can be calculated using the following formula:
Units/mg = (ΔA₂₃₈/min * Total Volume) / (ε * Path Length * mg of enzyme)
Where:
-
ε is the molar extinction coefficient of L-Leucinamide at 238 nm. Note: It is recommended to determine the extinction coefficient experimentally.
Protocol 2: Coupled-Enzyme Continuous Assay with Glutamate Dehydrogenase
This protocol is based on the continuous procedure for determining LAP in human serum.[5]
Materials:
-
Leucine Aminopeptidase
-
L-Leucinamide hydrochloride
-
Triethanolamine buffer (e.g., 0.1 M, pH 8.2)
-
Manganese chloride (MnCl₂) solution
-
α-Ketoglutarate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Glutamate Dehydrogenase (GDH)
-
ADP (Adenosine diphosphate) solution
-
Microplate reader or spectrophotometer capable of reading at 340 nm and maintaining a constant temperature
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the following final concentrations:
-
90 mmol/l Triethanolamine buffer, pH 8.2
-
30 µmol/l MnCl₂
-
14.3 mmol/l α-Ketoglutarate
-
300 µmol/l NADPH
-
1.4 mmol/l ADP
-
47 mg/l Glutamate Dehydrogenase
-
100 mmol/l L-Leucinamide hydrochloride
-
-
Assay Measurement:
-
Add the reaction mixture (without the sample/enzyme) to a microplate well or cuvette.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding the sample containing Leucine Aminopeptidase.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculation of Enzyme Activity:
The rate of NADPH oxidation is directly proportional to the LAP activity. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Activity (U/L) = (ΔA₃₄₀/min * Total Volume (µl) * 10⁶) / (6220 * Path Length (cm) * Sample Volume (µl))
Visualizations
References
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine aminopeptidase 3 promotes migration and invasion of breast cancer cells through upregulation of fascin and matrix metalloproteinases-2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. d-nb.info [d-nb.info]
- 6. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 7. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Leucinamide Hydrochloride Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of the enantiomeric impurity of Leucinamide hydrochloride. The described method is crucial for researchers, scientists, and professionals in drug development and quality control to ensure the identity, purity, and quality of this active pharmaceutical ingredient (API). The protocol employs a chiral stationary phase for the direct separation of L-Leucinamide and its D-enantiomer, along with any other potential related substances. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.
Introduction
This compound, the hydrochloride salt of the amide of the essential amino acid L-leucine, is a key building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemical purity is of paramount importance as different enantiomers of a drug molecule can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, offering high sensitivity and resolution for the separation, identification, and quantification of APIs and their impurities.[2] Chiral HPLC, specifically, is the most versatile and important tool for resolving enantiomers.[3] This application note provides a direct chiral HPLC method for the purity assessment of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound purity.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade solvents: Acetonitrile, Methanol, Water.
-
Reagents: Ammonium acetate, Glacial acetic acid.
-
Reference Standards: L-Leucinamide hydrochloride (≥99% purity), D-Leucinamide hydrochloride.
Chromatographic Conditions
A chiral stationary phase is employed for the direct enantiomeric separation.
| Parameter | Value |
| Column | Chiralpak IA or equivalent amylose-based chiral stationary phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Acetonitrile (50:50, v/v) with 10 mM Ammonium acetate and 0.1% Glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 10 mM Ammonium acetate solution in HPLC grade water and add 0.1% glacial acetic acid. Mix this aqueous solution with HPLC grade methanol and acetonitrile in the specified ratio. Filter and degas the final mobile phase.
-
Standard Solution Preparation: Accurately weigh about 10 mg of L-Leucinamide hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.
-
Resolution Solution: Prepare a solution containing approximately 100 µg/mL of L-Leucinamide hydrochloride and 1 µg/mL of D-Leucinamide hydrochloride in the mobile phase to verify the separation of the two enantiomers.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the resolution solution and ensure the resolution between the L-Leucinamide and D-Leucinamide peaks is not less than 2.0.
-
Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of L-Leucinamide should not be more than 2.0%.
Analysis Procedure
-
Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution in duplicate and record the chromatograms.
-
After the analysis, flush the column with an appropriate solvent (e.g., a mixture of methanol and acetonitrile) and store it according to the manufacturer's instructions.
Calculation of Purity
The purity of this compound is calculated based on the area percentage of all the peaks in the chromatogram.
Purity (%) = (Area of L-Leucinamide Peak / Sum of Areas of All Peaks) x 100
The amount of the D-enantiomer is calculated using the following formula:
D-enantiomer (%) = (Area of D-Leucinamide Peak / (Area of L-Leucinamide Peak + Area of D-Leucinamide Peak)) x 100
Data Presentation
The following tables summarize representative quantitative data obtained from the HPLC analysis of a sample of this compound.
Table 1: Chromatographic Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | % Area |
| L-Leucinamide | 8.52 | 1254.3 | 99.85 |
| D-Leucinamide (Impurity) | 10.21 | 1.5 | 0.12 |
| Unknown Impurity 1 | 5.34 | 0.4 | 0.03 |
Table 2: Purity and Impurity Profile
| Analyte | Result | Specification |
| Purity (%) | 99.85 | ≥ 99.5% |
| D-enantiomer (%) | 0.12 | ≤ 0.15% |
| Total Impurities (%) | 0.15 | ≤ 0.5% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis of Leucinamide HCl.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the determination of the purity and enantiomeric excess of this compound. The use of a chiral stationary phase allows for the effective separation of the L- and D-enantiomers, which is critical for the quality control of this pharmaceutical intermediate. This protocol provides a reliable and robust method for researchers and drug development professionals to ensure the quality and consistency of this compound.
References
Application Notes and Protocols for Coupling Leucinamide Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of C-terminal amide moieties in peptides is a common strategy to enhance their biological activity, stability, and bioavailability. Leucinamide, a primary amide of the amino acid leucine, is a frequent C-terminal residue in synthetic peptides. This document provides a detailed guide for the efficient coupling of Leucinamide hydrochloride in solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high coupling efficiency and yield, addressing the specific challenges associated with the use of an amino acid amide hydrochloride salt.
Core Concepts
The primary challenge in coupling this compound is the presence of the hydrochloride salt, which protonates the amine group, rendering it non-nucleophilic and thus unreactive in the coupling reaction. Therefore, neutralization of the hydrochloride is a critical prerequisite for successful amide bond formation. This can be achieved either prior to the coupling reaction or, more commonly, in situ during the coupling step by the addition of a non-nucleophilic base.
The general workflow for coupling this compound involves two main scenarios:
-
Attaching Leucinamide to the Resin: This is the initial step for synthesizing a peptide with a C-terminal Leucinamide.
-
Coupling an N-terminally protected amino acid to a Leucinamide-functionalized resin or a peptide-resin with a deprotected N-terminal Leucinamide: This is a standard elongation step in SPPS.
Experimental Protocols
Protocol 1: Attachment of Leucinamide to a Carboxyl-Functionalized Resin (e.g., Wang Resin)
This protocol outlines the steps to load Leucinamide onto a resin suitable for producing a C-terminal acid upon cleavage, which is then activated for coupling.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Leucinamide Neutralization (Pre-activation):
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIPEA (1 equivalent per equivalent of this compound) to neutralize the salt. Stir for 10-15 minutes.
-
-
Carboxylic Acid Activation:
-
In another vial, dissolve the Fmoc-protected amino acid (2-4 equivalents) and HOBt or OxymaPure (2-4 equivalents) in DMF.
-
Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-amino acid solution to the swollen and drained resin.
-
Add the neutralized Leucinamide solution to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1]
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
Protocol 2: Coupling of an Fmoc-Amino Acid to a Resin-Bound Leucinamide
This protocol describes the standard elongation step after the N-terminal Fmoc group of the resin-bound Leucinamide has been removed.
Materials:
-
Leucinamide-functionalized resin (from Protocol 1 or a pre-loaded Rink Amide resin)
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)
-
DIPEA
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Leucinamide-resin in DMF for 1-2 hours.
-
Fmoc-Deprotection:
-
Amino Acid Activation (in situ Neutralization and Coupling):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), the coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOBt, 3-5 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the mixture. The excess base will both neutralize the incoming amino acid and facilitate the coupling reaction.[2]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected Leucinamide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling completion with a ninhydrin test.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Data Presentation
The choice of coupling reagent significantly impacts the efficiency and purity of the resulting peptide. The following table summarizes the characteristics of common coupling reagents for the formation of peptide amides. While specific data for this compound is limited, this table provides a general comparison based on their known reactivity and performance in SPPS.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient, especially for difficult and sterically hindered couplings; low racemization.[3][4] | More expensive than HBTU; can react with the unprotected N-terminal if used in large excess.[3] |
| HBTU | Aminium/Uronium Salt | High | Good efficiency for standard couplings; widely used.[3] | Less reactive than HATU; potential for side reactions with sensitive residues.[4] |
| DIC/HOBt or OxymaPure | Carbodiimide/Additive | Moderate to High | Cost-effective; low racemization when used with additives.[3][5] | Slower reaction times compared to onium salts; formation of insoluble DCU byproduct with DCC.[3] |
| PyBOP | Phosphonium Salt | High | Efficient for sterically hindered couplings. | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, good solubility, and considered a safer alternative to benzotriazole-based reagents.[3][6] | Higher cost compared to carbodiimides. |
Visualizations
Experimental Workflow for this compound Coupling
The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide with a C-terminal Leucinamide.
Signaling Pathway of Carboxylic Acid Activation for Amide Bond Formation
The diagram below illustrates the general mechanism of carboxylic acid activation by a coupling reagent, leading to the formation of a peptide bond.
Concluding Remarks
The successful coupling of this compound in peptide synthesis hinges on the effective neutralization of the amine hydrochloride and the selection of an appropriate coupling reagent. The in situ neutralization and coupling strategy is generally the most efficient approach. For routine syntheses, aminium/uronium-based reagents like HATU or HBTU offer rapid and high-yielding couplings. For instances where cost is a primary concern and for less sterically hindered couplings, carbodiimide-based methods with additives like HOBt or OxymaPure provide a reliable alternative. Careful monitoring of the reaction progress is crucial to ensure the synthesis of high-quality peptides with C-terminal Leucinamide. Subsequent cleavage from the resin is typically achieved using a standard trifluoroacetic acid (TFA) cocktail, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Leucinamide Hydrochloride in Protease Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and specific protease inhibitors is a cornerstone of drug discovery programs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key component of this process is the availability of robust and reliable screening assays to identify and characterize potential inhibitor candidates.
Leucinamide hydrochloride, a simple amino acid amide, can serve as a substrate for certain proteases, particularly serine proteases like trypsin and cysteine proteases such as papain. The enzymatic hydrolysis of the amide bond in Leucinamide releases ammonia, which can be quantified using various established methods. This reaction provides a straightforward and cost-effective means to assess protease activity and, consequently, to screen for inhibitory compounds. These application notes provide a detailed protocol for a protease inhibitor screening assay using this compound as a substrate, alongside relevant data presentation formats and pathway diagrams.
Principle of the Assay
The protease inhibitor screening assay using this compound is based on the principle of competitive or non-competitive inhibition of a protease. In the absence of an inhibitor, the protease cleaves the amide bond of Leucinamide, producing leucine and ammonia. The rate of ammonia production is directly proportional to the enzyme's activity. When an inhibitor is present, it binds to the protease, reducing its catalytic activity and thus decreasing the rate of Leucinamide hydrolysis. By measuring the amount of ammonia produced over time in the presence and absence of test compounds, the inhibitory potential of these compounds can be determined.
Data Presentation
Quantitative data from protease inhibitor screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing key kinetic parameters and inhibition constants.
| Compound ID | Enzyme | Substrate (Leucinamide HCl) Conc. (mM) | Km (mM) | Vmax (µmol/min/mg) | % Inhibition (at X µM) | IC50 (µM) | Ki (µM) | Inhibition Type |
| Control (No Inhibitor) | Trypsin | 10 | 5.2 | 150 | 0 | N/A | N/A | N/A |
| Inhibitor A | Trypsin | 10 | 10.5 | 148 | 75 | 5.8 | 2.9 | Competitive |
| Inhibitor B | Trypsin | 10 | 5.1 | 75 | 50 | 12.5 | 12.5 | Non-competitive |
| Inhibitor C | Trypsin | 10 | 2.6 | 76 | 60 | 8.2 | 4.1 | Uncompetitive |
Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified protease (e.g., Trypsin from bovine pancreas)
-
Substrate: this compound
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor: A known inhibitor of the target protease (e.g., Benzamidine for trypsin)
-
Ammonia Detection Reagent: (e.g., Berthelot's reagent or a commercial ammonia assay kit)
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the ammonia detection method.
-
96-well microplates
Experimental Workflow
The following diagram illustrates the general workflow for the protease inhibitor screening assay.
Detailed Protocol for Trypsin Inhibition Assay
-
Reagent Preparation:
-
Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl2.
-
Prepare a 100 mM stock solution of this compound in the assay buffer.
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute the trypsin stock solution to the desired working concentration (e.g., 10 µg/mL) in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Benzamidine) in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup:
-
Set up the following reactions in a 96-well microplate in triplicate:
-
Blank: 50 µL of assay buffer.
-
Enzyme Control (100% activity): 40 µL of assay buffer + 10 µL of trypsin solution.
-
Test Compound: 30 µL of assay buffer + 10 µL of test compound dilution + 10 µL of trypsin solution.
-
Positive Control: 30 µL of assay buffer + 10 µL of positive control inhibitor dilution + 10 µL of trypsin solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the 100 mM this compound solution to all wells (final concentration 10 mM).
-
Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
-
Ammonia Detection:
-
Stop the reaction (if necessary for the chosen detection method).
-
Add the ammonia detection reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Compound / Absorbance of Enzyme Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Signaling Pathway
Proteases such as Cathepsin L are involved in complex signaling pathways that regulate various cellular processes. Understanding these pathways is crucial for identifying novel therapeutic targets.
Pathway Description: Growth factors can activate signaling cascades (e.g., MAPK/ERK pathway) that lead to the increased expression of Cathepsin L. Pro-Cathepsin L is activated and can be secreted to degrade extracellular matrix components, facilitating cell invasion. Within the cell, Cathepsin L is primarily located in lysosomes where it plays a key role in protein degradation through autophagy.[1][2] Dysregulation of Cathepsin L activity is implicated in various diseases, including cancer.[3]
Conclusion
The use of this compound as a substrate offers a simple, accessible, and cost-effective method for the screening of protease inhibitors. The protocol provided herein can be adapted for various proteases and high-throughput screening formats. By combining this assay with detailed kinetic analysis and an understanding of the relevant biological pathways, researchers can effectively identify and characterize novel protease inhibitors for therapeutic development.
References
Application Notes and Protocols for Cell Viability Assays with Leucinamide Hydrochloride Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinamide hydrochloride is the hydrochloride salt of leucinamide, a derivative of the essential amino acid L-leucine. As an amino acid derivative, it holds potential for influencing cellular processes, including protein synthesis, metabolic activity, and signaling pathways. In drug discovery and development, understanding the impact of novel compounds on cell viability is a critical first step. These application notes provide detailed protocols for assessing the effects of this compound supplementation on cell viability using common colorimetric and luminescent assays. The provided methodologies are designed to be adaptable for various cell lines and experimental contexts.
Potential Mechanisms of Action
This compound, as a derivative of leucine, may influence key cellular signaling pathways that regulate cell growth, proliferation, and survival. Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell metabolism and growth.[1] It is plausible that this compound could modulate this pathway, thereby affecting cell cycle progression and viability. The PI3K/Akt pathway, which is upstream of mTOR, is also a critical regulator of cell survival and is frequently altered in cancer.[2][3] Furthermore, alterations in these pathways can ultimately impact the intrinsic apoptosis pathway.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from cell viability assays. Consistent and clear data presentation is crucial for the interpretation and comparison of results.
Table 1: Raw Absorbance/Luminescence Data
| Treatment Group | Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
| Vehicle Control | 0 | |||||
| Leucinamide HCl | 1 | |||||
| Leucinamide HCl | 10 | |||||
| Leucinamide HCl | 50 | |||||
| Leucinamide HCl | 100 | |||||
| Positive Control | Varies | |||||
| Media Blank | N/A |
Table 2: Percentage Cell Viability
| Treatment Group | Concentration (µM) | Average Corrected Abs/Lum | % Viability vs. Vehicle | Std. Dev. |
| Vehicle Control | 0 | 100 | ||
| Leucinamide HCl | 1 | |||
| Leucinamide HCl | 10 | |||
| Leucinamide HCl | 50 | |||
| Leucinamide HCl | 100 | |||
| Positive Control | Varies |
Table 3: IC50 Determination
| Compound | IC50 (µM) | 95% Confidence Interval |
| Leucinamide HCl | ||
| Positive Control |
Experimental Protocols
These protocols provide a generalized framework. Specific parameters such as cell seeding density, treatment duration, and reagent volumes may need to be optimized for your specific cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.
Materials:
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells into an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a luminometer.
Visualizations
Caption: General workflow for assessing cell viability with Leucinamide HCl.
Caption: Inferred signaling cascade affected by this compound.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leucinamide Hydrochloride Concentration for Maximal Enzyme Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Leucinamide hydrochloride as a substrate for maximal enzyme activity, primarily focusing on Leucine Aminopeptidase (LAP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for maximal enzyme activity?
A1: The optimal concentration of this compound is dependent on the specific enzyme and reaction conditions. However, a general starting point is to use a concentration that is significantly higher than the Michaelis-Menten constant (K_m) to ensure the enzyme is saturated with the substrate. For Leucine Aminopeptidase (LAP), a final substrate concentration of approximately 10 to 15 times the apparent K_m value is often used to achieve a zero-order reaction rate.[1] For example, one study utilized a final concentration of 100 mmol/L.[1]
Q2: What is the typical K_m value of Leucine Aminopeptidase for this compound?
A2: The apparent K_m value for Leucine Aminopeptidase with L-leucinamide as a substrate has been reported to be approximately 5.21 to 15.7 mmol/L for the enzyme from pig kidney and 7.7 to 10.5 mmol/L for the enzyme from human liver.[1] Another study reported an apparent K_m value of 0.7 mmol/L.[1] These values can vary based on the enzyme source, purity, and assay conditions such as pH, temperature, and the presence of activators.
Q3: What are the essential cofactors or activators for Leucine Aminopeptidase activity with this compound?
A3: Leucine Aminopeptidase is a metalloenzyme that typically requires divalent metal cations for optimal activity.[2] Manganese (Mn²⁺) or Magnesium (Mg²⁺) ions are essential activators for the enzyme.[3] For instance, a concentration of 30 µmol/L MnCl₂ has been shown to be necessary for optimal activity measurement in a continuous assay for human serum LAP.[1][4]
Q4: What is the optimal pH for Leucine Aminopeptidase activity?
A4: The optimal pH for Leucine Aminopeptidase activity is generally in the alkaline range. A pH of 9.0-9.5 has been reported as optimal for porcine kidney LAP.[3]
Troubleshooting Guide
Q5: My enzyme activity is lower than expected. What are the possible causes?
A5: Low enzyme activity can stem from several factors. Here are some common issues and solutions:
-
Sub-optimal Substrate Concentration: Ensure the this compound concentration is high enough to saturate the enzyme (typically 10-15 times the K_m).
-
Incorrect Buffer Conditions: Verify that the pH of your assay buffer is within the optimal range for your enzyme (e.g., pH 9.0-9.5 for porcine LAP).[3] Also, ensure the buffer components do not interfere with the assay.
-
Missing or Insufficient Activators: Check that essential metal ion activators like Mn²⁺ or Mg²⁺ are present at the correct concentration in your reaction mixture.[3][4]
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Your sample or reagents may contain inhibiting substances. See the common inhibitors listed in Q6.
Q6: I am observing no or very little enzyme activity. What should I check?
A6: In addition to the points in Q5, a complete lack of activity could be due to:
-
Presence of Strong Inhibitors: Certain compounds can act as potent inhibitors of Leucine Aminopeptidase. Common inhibitors include:
-
Bestatin: A potent competitive inhibitor.[3]
-
Amastatin: A potent inhibitor that can completely inhibit the reaction.[1][4]
-
L-Leucinethiol: A potent competitive inhibitor with a very low K_i value.[5][6]
-
Chelating Agents: EDTA, orthophenanthroline, and bipyridyl can inhibit the enzyme by removing the essential metal ions from the active site.[3]
-
Heavy Metal Ions: Ions such as Cd²⁺, Cu²⁺, Hg²⁺, and Pb²⁺ are known to inhibit LAP activity.[3]
-
-
Incorrect Wavelength Reading: If you are using a spectrophotometric assay, ensure you are measuring the absorbance at the correct wavelength for your detection method. For assays measuring the hydrolysis of leucinamide directly, a wavelength of 238 nm can be used.[7]
-
Substrate Degradation: Ensure the this compound solution is freshly prepared and has not degraded.
Q7: The reaction rate is not linear. What could be the problem?
A7: A non-linear reaction rate can be caused by:
-
Substrate Depletion: If the initial concentration of this compound is too low, it may be rapidly consumed, leading to a decrease in the reaction rate over time.
-
Product Inhibition: The product of the reaction (leucine) may inhibit the enzyme at high concentrations.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a loss of activity over the course of the measurement.
Quantitative Data Summary
| Parameter | Enzyme Source | Value | Reference |
| Apparent K_m for L-Leucinamide | Pig Kidney | 5.21 - 15.7 mmol/L | [1] |
| Human Liver | 7.7 - 10.5 mmol/L | [1] | |
| Not Specified | 0.7 mmol/L | [1] | |
| Recommended Substrate Concentration | General | 10-15 times the apparent K_m | [1] |
| Example in a study | 100 mmol/L | [1] | |
| Optimal Mn²⁺ Concentration | Human Serum LAP | 30 µmol/L | [1][4] |
| Optimal pH | Porcine Kidney LAP | 9.0 - 9.5 | [3] |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration (K_m and V_max)
This protocol outlines a general procedure to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for Leucine Aminopeptidase with this compound as the substrate.
1. Materials and Reagents:
-
Purified Leucine Aminopeptidase
-
L-Leucinamide hydrochloride
-
Tris-HCl buffer (e.g., 0.1 M, pH 9.0)
-
Manganese chloride (MnCl₂) solution (e.g., 1 mM)
-
Spectrophotometer and UV-transparent cuvettes
-
Microplate reader (optional)
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store it on ice.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 500 mM) in the assay buffer.
-
Assay Buffer: Prepare the Tris-HCl buffer containing the optimal concentration of MnCl₂ (e.g., 30 µM final concentration).
3. Assay Procedure:
-
Prepare a range of substrate concentrations: Perform serial dilutions of the this compound stock solution to create a range of concentrations. A typical range might be from 0.1 to 20 times the expected K_m.
-
Set up the reaction mixtures: In separate cuvettes or microplate wells, add the assay buffer and the different concentrations of this compound.
-
Equilibrate the temperature: Incubate the reaction mixtures at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction: Add a small, fixed amount of the enzyme solution to each reaction mixture to start the reaction. Mix quickly and gently.
-
Measure the initial reaction rate: Immediately start monitoring the change in absorbance at 238 nm over a short period (e.g., 1-5 minutes).[7] The rate should be linear during this initial phase.
-
Record the data: Record the initial velocity (rate of change of absorbance per minute) for each substrate concentration.
-
Run a blank control: Prepare a reaction mixture without the enzyme to measure any non-enzymatic hydrolysis of the substrate. Subtract this rate from the rates obtained with the enzyme.
4. Data Analysis:
-
Plot the data: Plot the initial velocity (V) on the y-axis against the substrate concentration ([S]) on the x-axis. This will generate a Michaelis-Menten curve.
-
Determine K_m and V_max: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the values of K_m and V_max. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) to estimate these parameters.
Visualizations
Caption: Workflow for determining K_m and V_max.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. d-nb.info [d-nb.info]
- 2. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L -Leucinethiol, oxidized leucine aminopeptidase inhibitor 88264-65-7 [sigmaaldrich.com]
- 6. L-leucinthiol - a potent inhibitor of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Leucinamide Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Leucinamide hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems related to the degradation of this compound solutions, offering potential causes and actionable solutions.
Problem: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the expected biological activity or inconsistent results from experiments using a previously prepared this compound stock solution, degradation may have occurred.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored according to the recommendations. For aqueous solutions, refrigeration or freezing is often necessary to slow down hydrolysis.[1]
-
Check for Particulates or Discoloration: Visual inspection can sometimes indicate degradation, although many degradation products are soluble and colorless.
-
pH Measurement: The pH of the solution can influence the rate of hydrolysis. A significant deviation from the expected pH may indicate a problem.
-
Analytical Confirmation (If available): The most definitive way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products.
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0)
| Temperature | Storage Duration | Percent Degradation |
| 25°C (Room Temp) | 24 hours | ~5-10% |
| 4°C (Refrigerated) | 24 hours | <1% |
| -20°C (Frozen) | 1 month | <1% |
| -80°C (Ultra-low) | 6 months | <1% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Storage Duration (24 hours) | Percent Degradation |
| 3.0 (Acidic) | ~2-5% | |
| 7.0 (Neutral) | ~5-10% | |
| 9.0 (Basic) | >15% |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. The amide bond is susceptible to cleavage, yielding L-Leucine and an ammonium ion. This reaction can be catalyzed by both acidic and basic conditions.[2][3]
Caption: Hydrolysis degradation pathway of this compound.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent and store them in aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] For aqueous solutions, it is crucial to use purified water and consider buffering the solution to a slightly acidic pH (around 5-6) to minimize hydrolysis.
Q4: How can I detect the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products, primarily L-Leucine.
Caption: Workflow for a stability-indicating HPLC method development.
Q5: Can I use a solution of this compound that has been stored at room temperature for a few hours?
A5: While short periods at room temperature may be acceptable depending on the experimental sensitivity, it is generally not recommended. As indicated in Table 1, noticeable degradation can occur within 24 hours at 25°C. For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored under recommended cold conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Purified water
-
HPLC system with UV detector
-
pH meter
-
Incubator/water bath
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dissolve a known concentration of this compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 60°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and detect the formation of degradation products.
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Note: Method optimization and validation are essential for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Parameters:
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: Logical workflow for stability-indicating method validation.
References
Technical Support Center: Leucinamide Hydrochloride Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during Leucinamide hydrochloride enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of enzyme is it a substrate for?
This compound is a derivative of the amino acid leucine and serves as a substrate for a class of enzymes called aminopeptidases, specifically leucine aminopeptidases (LAPs).[1][2] These enzymes are exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.[1]
Q2: What are the most common sources of interference in this compound enzyme assays?
Common interferences can be broadly categorized as:
-
Compound-Related Interference: Test compounds can directly interfere with the assay through various mechanisms like chemical reactivity, aggregation, or inherent fluorescence (autofluorescence).
-
Assay Condition-Related Interference: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Detection-Related Interference: Issues with the detection method, especially in fluorescence-based assays, such as high background or quenching, can lead to inaccurate results.
-
Contaminants and Reagents: The presence of chelating agents, metal ions, or detergents in the sample or reagents can inhibit or, in some cases, enhance enzyme activity.
Q3: My fluorescent signal is very high in the negative control wells. What could be the cause?
High background fluorescence can stem from several sources:
-
Autofluorescence: The test compound itself, components of the assay buffer, or even the microplate can be inherently fluorescent.[3][4]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Non-specific Binding: The fluorescent substrate or detection reagents may bind non-specifically to the wells of the microplate.[5]
-
Cellular Autofluorescence: In cell-based assays, endogenous molecules like NADH and flavins can contribute to background fluorescence.[3]
Q4: My enzyme activity is much lower than expected, or completely absent. What are the potential reasons?
Low or no enzyme activity can be due to:
-
Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or extreme pH and temperature can denature the enzyme.
-
Presence of Inhibitors: Your sample may contain known or unknown inhibitors of aminopeptidases. Common inhibitors include metal chelators like EDTA and specific compounds like bestatin and amastatin.[6][7][8]
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific aminopeptidase being used.
-
Incorrect Substrate Concentration: The concentration of this compound might be too low or too high, leading to substrate inhibition.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio and inaccurate results.
Troubleshooting Workflow:
Detailed Protocol: Identifying and Mitigating Compound Autofluorescence
-
Objective: To determine if a test compound is autofluorescent at the assay's excitation and emission wavelengths.
-
Materials:
-
Test compound stock solution.
-
Assay buffer.
-
Black, clear-bottom microplate suitable for fluorescence readings.
-
Fluorescence microplate reader.
-
-
Procedure: a. Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the enzyme assay. b. Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only to serve as a blank. c. Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as the main experiment.[9]
-
Interpretation:
-
If there is a concentration-dependent increase in fluorescence in the absence of the enzyme and substrate, the compound is autofluorescent.
-
-
Mitigation Strategies:
-
Background Subtraction: Subtract the fluorescence of the compound-only control from the experimental wells.
-
Use Red-Shifted Fluorophores: If possible, switch to a fluorogenic substrate that excites and emits at longer wavelengths (e.g., >600 nm), as many interfering compounds fluoresce in the blue-green region.[10]
-
Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, which is less susceptible to interference from short-lived fluorescence.
-
Issue 2: Suspected Enzyme Inhibition by a Test Compound
It is crucial to distinguish true inhibition of the enzyme from other forms of assay interference.
Troubleshooting Workflow:
Issue 3: Variability in Enzyme Activity
Inconsistent results between wells or experiments can compromise data reliability.
Troubleshooting Guide:
| Possible Cause | Recommended Solution |
| Temperature Fluctuations | Ensure all reagents, plates, and the plate reader are equilibrated to the assay temperature. Use a temperature-controlled plate reader if possible. |
| Inaccurate Pipetting | Calibrate pipettes regularly. For small volumes, prepare a master mix to minimize pipetting errors.[9] |
| Reagent Instability | Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Edge Effects in Microplates | Increased evaporation in the outer wells can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer/water.[9] |
| Incomplete Mixing | Ensure thorough mixing of reagents in the wells, but avoid introducing bubbles. Gentle orbital shaking can be beneficial. |
Data Presentation
Table 1: Common Inhibitors of Leucine Aminopeptidases
This table provides a summary of common inhibitors and their reported potency. Note that Ki and IC50 values are highly dependent on the specific enzyme and assay conditions.
| Inhibitor | Class | Potency (Ki or IC50) | Reference(s) |
| Amastatin | Peptide | Ki: 30.0 - 20000.0 nM | [6] |
| Bestatin (Ubenimex) | Peptide | Ki: 0.6 - 20.0 nM | [6] |
| L-Leucinethiol | Thiol | Ki = 22 nM (porcine kidney) | |
| EDTA | Chelating Agent | Inhibits activity (concentration-dependent) | [7] |
| 1,10-Phenanthroline | Chelating Agent | Inhibits activity (concentration-dependent) | [7] |
| Peptide NorHSPW | Peptide | IC50 = 6.5 µM | [11] |
Table 2: Influence of Metal Ions on Leucine Aminopeptidase Activity
Leucine aminopeptidases are often metalloenzymes, and their activity can be modulated by various divalent cations.
| Metal Ion | Effect | Typical Concentration | Reference(s) |
| Mn2+ | Activator | 30 µM - 1 mM | [7][12][13] |
| Mg2+ | Activator | ~1 mM | [7][12] |
| Zn2+ | Often Inhibitory (can be required) | Varies | [1][7] |
| Ca2+ | Activator | Varies | [7] |
| Cu2+ | Inhibitor | Varies | [14] |
| Fe2+ | Can be the physiological metal ion | Varies | [15] |
Table 3: Recommended Assay Conditions for Leucine Aminopeptidases from Different Sources
Optimal conditions can vary significantly depending on the source of the enzyme.
| Enzyme Source | Substrate | pH | Temperature | Buffer System | Reference(s) |
| Porcine Kidney | L-Leucinamide | 8.5 | 25°C | 0.5 M Tris-HCl | [2] |
| Porcine Kidney | L-Leucine p-Nitroanilide | 7.2 | 37°C | 50 mM Sodium Phosphate | |
| Bovine Lens | Leu-pNA | 8.5 | N/A | N/A | [16] |
| Burkholderia pseudomallei | L-Leucine p-Nitroanilide | 9.0 | 50°C | Tris-HCl / Carbonate | [7] |
| Lactobacillus sakei (Arginine Aminopeptidase) | Arg-AMC | 5.0 | 37°C | Citric acid-NaOH / Sodium acetate | [17] |
Experimental Protocols
Protocol: Standard Leucine Aminopeptidase Assay using L-Leucinamide
This protocol is based on the method described by Mitz and Schlueter (1958) for porcine kidney leucine aminopeptidase.[2]
-
Reagents:
-
0.5 M Tris-HCl buffer, pH 8.5 at 25°C.
-
0.025 M Manganese chloride (MnCl2).
-
0.125 M Magnesium chloride (MgCl2).
-
0.0625 M L-Leucinamide hydrochloride, pH adjusted to 8.5.
-
Leucine Aminopeptidase enzyme solution.
-
-
Enzyme Activation:
-
Prepare an enzyme activation mixture by combining the enzyme stock with the appropriate concentrations of MnCl2 and MgCl2 in Tris-HCl buffer. Incubate as recommended by the enzyme supplier.
-
-
Assay Procedure: a. Set up test and control (no enzyme) cuvettes or microplate wells. b. To each well, add Tris-HCl buffer. c. Add the L-Leucinamide substrate solution. d. Equilibrate the plate/cuvettes to 25°C. e. Initiate the reaction by adding the activated enzyme solution. f. Monitor the hydrolysis of the peptide bond by measuring the decrease in absorbance at 238 nm over time.
-
Calculation:
-
Calculate the rate of reaction from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-Leucinamide per minute at 25°C and pH 8.5.[2]
-
Signaling Pathways and Logical Relationships
Diagram: General Workflow for Investigating Assay Interference
This diagram illustrates a logical workflow for identifying and addressing potential sources of interference in an enzyme assay.
References
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. worthingtonweb.com [worthingtonweb.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. youtube.com [youtube.com]
- 6. Leucine aminopeptidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. monash.edu [monash.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Leucine aminopeptidase (Bovine lens). Mechanism of activation by Mg 2+ and Mn 2+ of the zinc metalloenzyme, amino acid composition, and sulfhydryl content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Crystalline leucine aminopeptidase from bovine lens. Determination of shape and hydration by small angle x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing the metal ion selectivity in methionine aminopeptidase via changes in the luminescence properties of the enzyme bound europium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of leucine aminopeptidase and aminopeptidase III activities in lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Adjusting pH for optimal Leucinamide hydrochloride stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Leucinamide hydrochloride, focusing on the critical role of pH in ensuring its stability and maximizing its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
Q2: How does pH affect the biological activity of this compound?
A2: The biological activity of this compound is intrinsically linked to the pH of the experimental environment. The ionization state of the molecule and its target proteins, such as enzymes or receptors, are pH-dependent. For instance, if this compound acts as an enzyme inhibitor, its binding affinity and inhibitory potency can be significantly altered by pH changes in the assay buffer. The optimal pH for activity will depend on the specific biological system being studied and should be determined empirically.
Q3: Can I prepare a stock solution of this compound in a buffer? Which buffer should I use?
A3: Yes, preparing a stock solution in a suitable buffer is recommended to maintain a stable pH. The choice of buffer depends on the desired pH range for your experiment. For general stability, a buffer that maintains a pH between 4 and 7, such as a citrate or phosphate buffer, would be a reasonable starting point. It is crucial to ensure the buffer components do not interact with this compound or interfere with the downstream assay.
Q4: What are the signs of this compound degradation in my solution?
A4: Degradation of this compound may not always be visually apparent. However, you might observe a decrease in the expected biological activity over time. For stability studies, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution | The pH of the solution may have shifted, affecting solubility. The concentration may be too high for the chosen solvent or buffer. | Ensure the pH of your buffer is stable. Try preparing a fresh stock solution at a slightly lower concentration. Consider using a different buffer system. |
| Inconsistent or lower-than-expected biological activity | The pH of the assay medium is suboptimal for this compound's activity. The compound may have degraded due to improper storage or pH of the stock solution. | Determine the optimal pH for your specific assay by performing a pH-activity profile (see Experimental Protocols). Prepare fresh stock solutions in a validated stability-indicating buffer. |
| Progressive loss of activity over time in prepared solutions | The pH of the solution is not optimal for stability, leading to hydrolysis of the amide bond. | Re-evaluate the pH of your storage buffer. Based on general principles for amides, consider storing stock solutions in a slightly acidic buffer (pH 4-6). Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table provides a hypothetical stability profile for this compound in aqueous solutions at different pH values, based on the general behavior of amide-containing pharmaceuticals. This data is for illustrative purposes and should be confirmed by experimental studies.
| pH | Buffer System | Temperature (°C) | Half-life (t½) (Days) | Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | HCl | 25 | 15 | 0.0462 |
| 4.0 | Citrate | 25 | > 365 | < 0.0019 |
| 5.0 | Citrate | 25 | > 365 | < 0.0019 |
| 7.0 | Phosphate | 25 | 180 | 0.0039 |
| 9.0 | Borate | 25 | 20 | 0.0347 |
Disclaimer: This table is an illustrative example based on general chemical principles of amide stability. Actual values must be determined experimentally.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines a general method to determine the pH at which this compound exhibits maximum biological activity in a cell-free (e.g., enzyme inhibition) or cell-based assay.
-
Preparation of Buffers:
-
Prepare a series of buffers covering a pH range of interest (e.g., pH 4.0 to 9.0 with 0.5 pH unit increments).
-
Suggested buffers: Citrate (pH 3-6), Phosphate (pH 6-8), Tris (pH 7.5-9), Borate (pH 8-10).
-
Ensure the ionic strength of all buffers is consistent.
-
-
Preparation of this compound Solutions:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, dilute the stock solution to the final working concentration in each of the prepared buffers.
-
-
Assay Performance:
-
Perform your standard biological assay (e.g., enzyme activity assay, cell viability assay) using the this compound solutions prepared in the different pH buffers.
-
Include a "no drug" control for each pH value to account for the effect of pH on the assay system itself.
-
-
Data Analysis:
-
Measure the desired endpoint for each condition (e.g., enzyme inhibition, cell response).
-
Normalize the activity of this compound at each pH to the control for that same pH.
-
Plot the normalized activity of this compound as a function of pH to determine the optimal pH range.
-
Visualizations
Caption: this compound mTOR signaling pathway.
Caption: Experimental workflow for pH optimization.
How to address batch-to-batch variability of Leucinamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Leucinamide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help mitigate batch-to-batch variability and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the hydrochloride salt of Leucinamide, an amino acid derivative. It is primarily used in biomedical research and peptide synthesis.[1][2] Some studies have indicated its potential as an anti-inflammatory agent.
Q2: What are the typical quality control specifications for this compound?
Key quality control parameters for this compound often include:
-
Appearance: White to off-white powder or crystalline solid.
-
Purity (Assay): Typically ≥98% or ≥99%, often determined by titration or HPLC.
-
Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy.
-
Optical Rotation: A specific range to confirm the stereoisomer.
-
Solubility: To ensure consistency in solution-based experiments.
-
pH: Of a solution at a specified concentration.
-
Impurities: Limits for residual solvents, heavy metals, and other potential contaminants.
-
Water Content (Loss on Drying or Karl Fischer): To account for the presence of water which can affect molar concentration calculations.
Q3: How can batch-to-batch variability of this compound affect my experiments?
Batch-to-batch variability can manifest in several ways, leading to inconsistent experimental results:
-
Inconsistent Biological Activity: Differences in purity or the presence of impurities can alter the compound's efficacy or cause off-target effects.
-
Poor Solubility: Variations in crystalline form (polymorphism) or particle size can affect how readily the compound dissolves.
-
Altered Physical Properties: Changes in color, texture, or flowability can indicate differences in the manufacturing process or the presence of contaminants.
Q4: What are the potential sources of batch-to-batch variability in this compound?
Several factors can contribute to variability between different batches:
-
Polymorphism: The existence of different crystalline structures can impact physical properties like solubility and dissolution rate.
-
Impurities: Residual starting materials, by-products from the synthesis, or residual solvents can vary between batches.
-
Degradation: Improper storage or handling can lead to the formation of degradation products.
-
Particle Size Distribution: Variations in particle size can influence dissolution rates and the overall handling of the solid material.
Q5: How should I properly store and handle this compound to maintain its integrity?
To ensure stability and consistency, adhere to the following guidelines:
-
Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.
-
Preparation of Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area to avoid inhalation of dust.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues that may be attributed to the batch-to-batch variability of this compound.
Issue 1: Inconsistent or Lower-than-Expected Solubility
-
Symptom: A new batch of this compound does not dissolve as readily as previous batches in your standard solvent system, or you observe precipitation upon standing.
-
Potential Cause: This could be due to a different polymorphic form, the presence of insoluble impurities, or a different particle size distribution.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent solubility. -
Experimental Protocols:
-
Comparative Solubility Study:
-
Prepare saturated solutions of both the new and a reference batch of this compound in your experimental solvent at a controlled temperature.
-
Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV).
-
A significant difference in the measured concentrations indicates a difference in the solubility of the two batches.
-
-
Issue 2: Inconsistent Biological Activity in Cell-Based Assays
-
Symptom: A new batch of this compound shows a significant difference in potency (e.g., IC50) or efficacy in your biological assays compared to previous batches.
-
Potential Cause: This could be due to lower purity, the presence of an active or inhibitory impurity, degradation of the compound, or differences in bioavailability due to physical properties.
-
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent biological activity. -
Experimental Protocols:
-
Purity Analysis by HPLC (see detailed protocol below):
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate at a consistent density.
-
Treat cells with a concentration range of the new and a reference batch of this compound.
-
After the desired incubation period, add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance.
-
Compare the dose-response curves to identify any differences in cytotoxicity that might explain altered biological activity.
-
-
Issue 3: Problems in Peptide Synthesis
-
Symptom: You are experiencing low coupling efficiency or unexpected side products when using a new batch of this compound in solid-phase peptide synthesis.
-
Potential Cause: The presence of impurities that may interfere with the coupling reaction, or a lower-than-specified purity of the this compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for peptide synthesis issues. -
Experimental Protocols:
-
Test Coupling Reaction:
-
Perform a small-scale test coupling of this compound to a resin-bound amino acid.
-
Use a standard and reliable coupling protocol.
-
After the reaction, cleave a small amount of the dipeptide from the resin.
-
Analyze the product by HPLC-MS to confirm the identity of the desired product and identify any major impurities.
-
-
Data Presentation
The following table summarizes typical quality control parameters for this compound from different suppliers. Note that specifications can vary, and it is always recommended to refer to the batch-specific Certificate of Analysis (CoA).
| Parameter | Specification Range | Typical Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥98.0% | HPLC, Titration |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Optical Rotation | Specific range (e.g., +9° to +11°) | Polarimetry |
| pH (of solution) | 5.0 - 7.0 (e.g., in 1% aqueous solution) | pH meter |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.5% | Gravimetric |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Signaling Pathway
Leucinamide, as a derivative of the amino acid leucine, is implicated in the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and inflammation. Recent studies suggest that leucine can modulate the inflammatory response by influencing macrophage polarization.
This diagram illustrates a potential mechanism where this compound activates the mTORC1/LXRα pathway, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. This leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, contributing to its overall anti-inflammatory effect.[3]
References
Minimizing background noise in fluorescence-based assays with Leucinamide hydrochloride
Disclaimer: Initial searches for the use of Leucinamide hydrochloride specifically for minimizing background noise in fluorescence-based assays did not yield any relevant protocols, research articles, or patents outlining this application. Therefore, this guide focuses on established, general techniques for background reduction in such assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their fluorescence-based experiments.
Troubleshooting High Background Noise
High background fluorescence can obscure your signal of interest, leading to a poor signal-to-noise ratio and making data interpretation difficult.[1] The following sections address common causes and solutions for high background noise.
Problem: High Autofluorescence from the Sample
Q1: My unstained control sample shows significant fluorescence. What is causing this, and how can I fix it?
A1: This phenomenon is known as autofluorescence and is caused by endogenous molecules within the cells or tissue, such as NADH, collagen, and elastin.[2][3][4] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[4][5]
Troubleshooting Steps:
-
Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol or ethanol for fixation instead of aldehyde-based fixatives.[3] If you must use aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.[5] Always use the minimum required fixation time.[5]
-
Quenching Agents: After fixation, you can treat your samples with a quenching agent to reduce autofluorescence.
-
Sodium Borohydride: This agent can be used to reduce free aldehyde groups.[6]
-
Sudan Black B (SBB): A lipophilic dye that is effective at quenching lipofuscin-induced autofluorescence.[5] However, be aware that SBB can fluoresce in the far-red channel.[5]
-
Commercial Quenching Reagents: Various commercial kits are available that can significantly reduce autofluorescence from multiple sources.[4][5]
-
-
Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as cellular autofluorescence is typically highest in the blue and green wavelengths.[2]
-
Perfusion: For tissue samples, perfusing with PBS prior to fixation can help remove red blood cells, which are a source of autofluorescence.[5]
dot
Caption: A workflow for troubleshooting high autofluorescence.
Problem: Non-Specific Binding of Fluorescent Probes
Q2: My negative control (e.g., secondary antibody only) shows high background staining. What's happening?
A2: This indicates non-specific binding of your fluorescently labeled antibodies or probes to the sample.[1] This can be caused by electrostatic or hydrophobic interactions with various cellular components.[7]
Troubleshooting Steps:
-
Blocking: This is a critical step to prevent non-specific binding. An ideal blocking agent binds to unoccupied sites on the sample surface without interfering with your specific target.[3]
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[6] Perform a titration to find the optimal antibody concentration that provides a good signal with low background.[2]
-
Washing Steps: Inadequate washing will leave unbound antibodies behind.[1] Increase the number and/or duration of your wash steps after antibody incubations. Adding a mild detergent like Tween 20 to your wash buffer can also help.
-
Cross-Adsorbed Secondary Antibodies: When performing multiplex immunofluorescence, use secondary antibodies that have been cross-adsorbed against the species of your other primary antibodies to prevent cross-reactivity.[2]
dot
Caption: How blocking agents prevent non-specific antibody binding.
Frequently Asked Questions (FAQs)
Q3: Can my choice of microplate or slide contribute to background noise? A3: Yes. Plastic-bottom dishes used for cell culture can fluoresce brightly.[9] For imaging, switching to glass-bottom vessels is recommended.[9] For plate reader assays, using black-walled plates can significantly reduce stray signals and well-to-well crosstalk.[10]
Q4: How does the imaging medium affect background fluorescence? A4: Standard cell culture media can be a source of background fluorescence. For live-cell imaging, it is best to image in an optically clear buffered saline solution or a specially formulated low-background medium.[9]
Q5: My signal is weak, which makes the background appear high. How can I improve my signal intensity? A5: A low signal-to-noise ratio can be misinterpreted as high background. To improve your signal:
-
Ensure your excitation and emission filters are appropriate for your fluorophore.[10]
-
Optimize your primary antibody concentration; too low a concentration will result in a weak signal.[2]
-
Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system.[2]
-
Use bright, photostable fluorophores.[3]
Q6: Can the instrument settings be a source of background noise? A6: Yes, instrument settings like detector gain or exposure time can affect your background. While increasing these can boost a weak signal, it will also amplify any background fluorescence.[10] It is important to include a negative control to set the baseline for your imaging parameters.
Data Presentation: Common Background Reducing Agents
The following tables summarize common agents used to reduce background fluorescence. Concentrations and incubation times should be optimized for your specific application.
Table 1: Autofluorescence Quenching Agents
| Agent | Typical Concentration | Incubation Time | Notes |
| Sodium Borohydride | 0.1% in PBS | 2 x 15 minutes | Reduces aldehyde-induced autofluorescence.[6] Prepare fresh. |
| Sudan Black B | 0.1% in 70% Ethanol | 10-30 minutes | Effective for lipofuscin.[5] May introduce far-red fluorescence. |
| Ammonium Chloride | 50 mM in PBS | 15 minutes | Quenches free aldehyde groups after fixation.[10] |
| Glycine | 0.1 M in PBS | 15 minutes | Quenches free aldehyde groups after fixation.[10] |
Table 2: Blocking Agents for Non-Specific Binding
| Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/PBST | 30-60 minutes | Common general-purpose blocking agent.[8] |
| Normal Serum | 5-10% in PBS/PBST | 30-60 minutes | Use serum from the same species as the secondary antibody host.[10] |
| Non-Fat Dry Milk / Casein | 0.1-5% in PBS/TBST | 30-60 minutes | Effective but may contain endogenous biotin and phosphoproteins that can interfere with certain assays. |
| Fish Gelatin | 0.1-0.5% in PBS | 30-60 minutes | Lacks cross-reactivity with most mammalian antibodies.[3] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Background Reduction
This protocol provides a general workflow for immunofluorescence (IF) staining of cultured cells on coverslips, incorporating steps to minimize background.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Quenching Solution: 50 mM NH₄Cl in PBS[10]
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[8]
-
Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBST (PBS + 0.1% Tween 20)
-
Primary Antibody (diluted in 1% BSA in PBST)
-
Fluorophore-conjugated Secondary Antibody (diluted in 1% BSA in PBST)
-
Mounting Medium with Antifade Reagent
Procedure:
-
Rinse: Gently rinse the coverslips with cells in PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Quenching: Incubate with Quenching Solution for 15 minutes at room temperature to reduce aldehyde-induced autofluorescence.[10]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: (For intracellular targets) Incubate with Permeabilization Buffer for 10 minutes.[8]
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[8]
-
Primary Antibody Incubation: Remove blocking buffer and incubate with diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a glass slide using a drop of mounting medium with an antifade reagent.
-
Sealing & Imaging: Seal the edges of the coverslip with nail polish. Allow to cure and image using a fluorescence microscope.
Protocol 2: Sudan Black B Treatment for Tissues with High Lipofuscin
This protocol is for reducing autofluorescence from lipofuscin granules, which are common in aged tissues, particularly in the brain.
Materials:
-
Fixed, sectioned tissue on slides
-
70% Ethanol
-
Sudan Black B (SBB) Staining Solution: 0.1% SBB in 70% Ethanol
-
PBS or appropriate buffer
Procedure:
-
Rehydration: If starting from dehydrated slides, rehydrate the tissue sections through a graded series of ethanol to water.
-
SBB Incubation: Incubate the slides in the SBB Staining Solution for 10-30 minutes at room temperature in the dark.
-
Destaining/Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash: Wash the slides thoroughly in PBS or your assay's wash buffer until the buffer runs clear.
-
Proceed with Staining: The tissue is now ready for your standard immunofluorescence or other fluorescence-based staining protocol. Proceed starting from the blocking step.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 10. Effect of Fluorescence Quenching by Stimulated Emission on the Spectral Properties of a Solvent-Sensitive Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Pe-ptides Containing Leucinamide Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing Leucinamide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of these specific peptides.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Solubility of Your Leucinamide-Containing Peptide
Question: My peptide with a C-terminal this compound is difficult to dissolve. What can I do?
Answer: Poor solubility is a common challenge, especially with peptides that have hydrophobic residues like Leucine. The C-terminal amide can also influence solubility characteristics. Here’s a systematic approach to improve solubility:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of your solvent away from the pI can increase the net charge and improve solubility.[1][2]
-
For basic peptides (pI > 7), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).
-
For acidic peptides (pI < 7), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may work.[3]
-
-
Organic Solvents: For highly hydrophobic peptides, you may need to use organic solvents. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then slowly add your aqueous buffer to the desired concentration.[4]
-
Denaturing Agents: If aggregation is suspected, using denaturing agents like guanidine hydrochloride (Gu-HCl) or urea can help to solubilize the peptide by disrupting intermolecular hydrogen bonds.[5][6] Note that these may need to be removed before biological assays.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[5]
Issue 2: Broad or Tailing Peaks During HPLC Purification
Question: My Leucinamide peptide shows broad or tailing peaks during RP-HPLC. How can I improve the peak shape?
Answer: Poor peak shape in HPLC can be caused by several factors, including secondary interactions with the stationary phase, aggregation on the column, or issues with the mobile phase.
-
Ion-Pairing Agents: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phases is standard for peptide purification and helps to improve peak shape by masking residual silanol groups on the silica-based stationary phase and providing a counter-ion for charged residues.[7][8]
-
Mobile Phase Optimization:
-
Organic Modifier: While acetonitrile is most common, trying a different organic modifier like methanol or isopropanol can alter the selectivity and potentially improve peak shape.
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting species and sharpen peaks.[8]
-
-
Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce viscosity, improve mass transfer, and disrupt secondary structures that may contribute to peak broadening.
-
Sample Overload: Injecting too much peptide can lead to peak broadening. Try reducing the sample concentration or injection volume.
Issue 3: Difficulty in Separating the Target Peptide from Impurities
Question: I am having trouble separating my target Leucinamide peptide from closely eluting impurities. What strategies can I try?
Answer: Co-elution of impurities is a common purification challenge. Here are some strategies to improve separation:
-
Optimize the Gradient: As mentioned, a shallower gradient will increase the separation between peaks.[8]
-
Change the Stationary Phase: If you are using a C18 column, switching to a C8 or a phenyl-hexyl column can provide different selectivity and may resolve your target peptide from the impurity.[7][9]
-
Alternative Chromatography Modes: If RP-HPLC is not providing sufficient purity, consider an orthogonal purification method like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) either before or after the RP-HPLC step.[10][11] IEX separates peptides based on their net charge, which can be a powerful complementary technique.[10][11]
-
pH of the Mobile Phase: Changing the pH of the mobile phase can alter the charge state of your peptide and the impurities, leading to changes in retention and potentially improved separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when synthesizing a peptide with a C-terminal Leucinamide?
A1: While the Leucinamide itself is relatively stable, side reactions can occur with other amino acids in your sequence during solid-phase peptide synthesis (SPPS). Common side reactions include:
-
Aspartimide Formation: If your peptide contains an Aspartic acid (Asp) residue, it can cyclize to form an aspartimide intermediate, which can then open to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[12][13]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if Proline is one of the first two amino acids, leading to cleavage of the dipeptide from the resin.[12]
-
Racemization: The chiral integrity of amino acids can be compromised during activation, especially for residues like Histidine (His) and Cysteine (Cys).[13]
-
Oxidation: Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation.[13]
Q2: How does the C-terminal amide of Leucinamide affect the peptide's properties?
A2: The C-terminal amide, as in Leucinamide, has several effects on the peptide's properties compared to a free C-terminal carboxylic acid:
-
Increased Stability: The amide bond is generally more resistant to enzymatic degradation by carboxypeptidases.
-
Modified Charge: It removes the negative charge of the C-terminal carboxyl group, which will increase the overall net charge of the peptide at neutral pH and raise its isoelectric point (pI).
-
Altered Biological Activity: The C-terminal amide can be crucial for the biological activity of many peptides, often mimicking the structure of a post-translationally modified native peptide.[14]
Q3: How can I confirm the presence of the C-terminal Leucinamide in my purified peptide?
A3: Mass spectrometry (MS) is the primary tool for confirming the identity of your peptide.
-
Intact Mass Analysis: The measured molecular weight of your peptide should match the theoretical mass calculated for the sequence with a C-terminal Leucinamide. The mass of a C-terminal amide is 1 Da less than the corresponding C-terminal carboxylic acid.
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the amino acid sequence. For a C-terminally amidated peptide, you will observe a characteristic series of y-ions that correspond to the amidated C-terminus.[15]
-
Chemical Derivatization: In cases of ambiguity, chemical derivatization methods can be used. For example, converting free carboxyl groups to methylamides will result in a mass shift for peptides with a free C-terminus, while amidated peptides will remain unchanged.[14][16]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification of a Leucinamide-Containing Peptide
This protocol provides a starting point for purifying a peptide with a C-terminal Leucinamide. Optimization will likely be required for your specific peptide.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with 0.1% TFA in water. If solubility is low, try adding a small amount of acetonitrile or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is a good starting point. For very hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Purification Method:
-
Flow Rate: Dependent on the column diameter.
-
Detection: Monitor the column effluent at 214 nm and 280 nm.
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of your peptide.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
-
Data Presentation
Table 1: Example Solvents for Improving Peptide Solubility
| Solvent/Additive | Concentration | Mechanism of Action | Best For |
| Acetic Acid | 10-30% in water | Increases solubility of basic peptides by protonating acidic residues. | Basic peptides |
| Ammonium Hydroxide | 0.1% in water | Increases solubility of acidic peptides by deprotonating basic residues. | Acidic peptides |
| DMSO / DMF | 10-50% in aqueous buffer | Disrupts hydrophobic interactions. | Hydrophobic peptides |
| Guanidine HCl / Urea | 6 M / 8 M | Denatures aggregates by disrupting hydrogen bonds. | Aggregated peptides |
Visualizations
Caption: General workflow for peptide purification and analysis.
Caption: Troubleshooting broad HPLC peaks.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. biobasic.com [biobasic.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. quora.com [quora.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. scispace.com [scispace.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Leucinamide Hydrochloride and Leucine-p-Nitroanilide as Aminopeptidase Substrates
For researchers in enzymology and drug development, the choice of substrate is paramount for accurate and efficient enzyme activity assays. This guide provides a comprehensive comparison of two common substrates for leucine aminopeptidases (LAPs): Leucinamide hydrochloride and Leucine-p-nitroanilide, supported by experimental data and detailed protocols.
Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from peptides and proteins. Their activity is crucial in various physiological processes, making them a target for research and therapeutic development. The selection of an appropriate substrate is critical for studying these enzymes, with the ideal substrate offering high specificity, ease of detection, and suitability for high-throughput screening.
Performance at a Glance: A Tale of Two Detection Methods
The primary difference between this compound and Leucine-p-nitroanilide lies in the method of detecting enzymatic activity. Leucine-p-nitroanilide is a chromogenic substrate, meaning its cleavage directly produces a colored product. In contrast, the product of this compound hydrolysis is colorless and requires a secondary enzymatic reaction for quantification.
| Feature | This compound | Leucine-p-Nitroanilide |
| Detection Method | Coupled enzymatic assay (indirect) | Direct colorimetric |
| Product Measured | Ammonia (via NADH oxidation) | p-Nitroaniline |
| Wavelength | 340 nm (decrease in absorbance) | 405 nm (increase in absorbance) |
| Assay Type | Continuous | Continuous |
| Apparent Km (Bovine Lens LAP) | ~5.0 mM[1] | Not directly comparable |
| Apparent Km (Human Serum LAP) | 0.7 - 1.54 mM[2] | Not directly comparable |
| Catalytic Efficiency (kcat/Km) (recombinant LAP) | Not available | 3.87 ± 0.10 min-1 µM-1[3] |
Note: A direct comparison of kinetic parameters is challenging due to variations in enzyme source, purity, and experimental conditions across different studies. The provided Km values are indicative and should be considered in the context of their respective experimental setups.
The Chromogenic Advantage: Leucine-p-Nitroanilide
Leucine-p-nitroanilide is widely favored for its straightforward assay principle. Upon cleavage by a leucine aminopeptidase, it releases p-nitroaniline, a yellow-colored compound that can be continuously monitored by measuring the increase in absorbance at 405 nm.[4][5] This direct detection method simplifies the experimental workflow and is readily adaptable for high-throughput screening applications.
Experimental Workflow: Leucine-p-Nitroanilide Assay
Caption: Workflow for a typical Leucine-p-nitroanilide assay.
The Coupled Approach: this compound
Assaying enzyme activity with this compound involves an indirect, coupled-enzyme approach. The hydrolysis of Leucinamide by LAP releases ammonia. This ammonia is then used as a substrate by glutamate dehydrogenase in a reaction that oxidizes NADH to NAD+. The rate of LAP activity is therefore determined by monitoring the decrease in absorbance at 340 nm as NADH is consumed.[2][6]
Experimental Workflow: this compound Coupled Assay
Caption: Workflow for a this compound coupled assay.
Leucine Aminopeptidases in Cellular Signaling
Leucine aminopeptidases are not merely involved in general protein turnover; they play significant roles in various cellular signaling pathways. For instance, in plants, LAPs are implicated in defense and wound signaling, regulated by hormones like jasmonic acid and abscisic acid.[4][7] The amino acid leucine itself is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][8]
Caption: Simplified overview of LAP involvement in signaling.
Detailed Experimental Protocols
Leucine-p-Nitroanilide Assay Protocol (Adapted from Sigma-Aldrich)
This protocol is a general guideline for a continuous spectrophotometric rate determination.
Reagents:
-
Tricine Buffer: 200 mM, pH 8.0 at 25°C.
-
Leucine-p-nitroanilide Stock Solution: 50 mM in methanol.
-
Working Substrate Solution: 1.0 mM Leucine-p-nitroanilide in 1 mM Tricine solution.
-
Enzyme Diluent: 20 mM Tricine buffer with 0.05% (w/v) Bovine Serum Albumin, pH 8.0.
-
Enzyme Solution: A solution of Leucine Aminopeptidase in cold Enzyme Diluent to give a rate of 0.02 - 0.08 ΔA405nm/min.
Procedure:
-
Prepare a reaction cocktail by mixing the Working Substrate Solution, Tricine Buffer, and deionized water.
-
Pipette 0.9 ml of the reaction cocktail into a cuvette and equilibrate to 25°C.
-
Add 0.1 ml of the Enzyme Solution to the cuvette and mix immediately by inversion.
-
Record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the ΔA405nm/minute from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of p-nitroaniline (e.g., 10.8 mM-1 cm-1).
This compound Coupled Assay Protocol (Adapted from Hafkenscheid et al., 1985)
This protocol describes a continuous procedure using a coupled glutamate dehydrogenase reaction.
Reagents:
-
Triethanolamine Buffer: 50 mmol/l, pH 8.2, containing 30 µmol/l MnCl2.
-
L-Leucinamide Solution: 60.5 mmol/l.
-
NADH Solution: 1.2 mmol/l.
-
α-Ketoglutarate Solution: 19.2 mmol/l.
-
Glutamate Dehydrogenase Solution.
-
Sample: Serum or purified enzyme solution.
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, L-leucinamide, NADH, and α-ketoglutarate.
-
Add the sample (e.g., serum) to the reaction mixture.
-
Start the reaction by adding the glutamate dehydrogenase solution.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The activity of leucine aminopeptidase is proportional to the rate of NADH consumption.
Conclusion
Both this compound and Leucine-p-nitroanilide are effective substrates for measuring leucine aminopeptidase activity.
-
Leucine-p-nitroanilide offers the significant advantage of a direct, simple, and sensitive colorimetric assay, making it the substrate of choice for most applications, including high-throughput screening.
-
This compound , while requiring a more complex coupled-enzyme assay, serves as a valuable alternative, particularly in studies where the presence of a chromogenic group might interfere with other experimental components or when confirming results obtained with other substrates.
The selection between these two substrates will ultimately depend on the specific requirements of the experiment, the available equipment, and the desired throughput. For routine enzyme characterization and inhibitor screening, the convenience of Leucine-p-nitroanilide is unparalleled. However, for specialized applications or orthogonal validation, the coupled assay with this compound provides a robust alternative.
References
- 1. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Leucine Aminopeptidase RNAs, Proteins, and Activities Increase in Response to Water Deficit, Salinity, and the Wound Signals Systemin, Methyl Jasmonate, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leucine Aminopeptidase Assays: Validation of a New Assay Using Leucinamide Hydrochloride
For researchers, scientists, and drug development professionals, the accurate measurement of leucine aminopeptidase (LAP) activity is critical for a variety of applications, from basic research to clinical diagnostics and drug discovery. This guide provides a comprehensive comparison of a new leucine aminopeptidase assay utilizing Leucinamide hydrochloride against established alternative methods.
Leucine aminopeptidases (LAPs) are exopeptidases that play a crucial role in protein maturation, signal transduction, and cell-cycle control.[1] Altered LAP activity has been implicated in various pathological conditions, including cancer, where it is associated with tumor growth and angiogenesis.[2][3] Consequently, the development and validation of robust and sensitive LAP assays are of significant interest.
This guide presents a detailed comparison of three prominent LAP assay methodologies:
-
The new this compound-based spectrophotometric assay.
-
The established L-leucine-p-nitroanilide-based colorimetric assay.
-
A highly sensitive fluorometric assay using L-leucine-7-amido-4-methylcoumarin.
We will delve into the experimental protocols for each method, present a comparative analysis of their performance characteristics, and provide a visual representation of a key signaling pathway involving a member of the leucine aminopeptidase family, Aminopeptidase N (APN/CD13).
Comparative Performance of Leucine Aminopeptidase Assays
The choice of an appropriate LAP assay depends on the specific requirements of the experiment, such as sensitivity, throughput, and the presence of interfering substances. The following table summarizes the key performance characteristics of the three compared assays.
| Feature | This compound Assay | L-leucine-p-nitroanilide Assay | L-leucine-7-amido-4-methylcoumarin Assay |
| Principle | Spectrophotometric (UV) | Colorimetric (Visible) | Fluorometric |
| Substrate | This compound | L-leucine-p-nitroanilide | L-leucine-7-amido-4-methylcoumarin |
| Detection Wavelength | ~238 nm | 405 nm | Excitation: 380 nm, Emission: 460 nm |
| Relative Activity | Standard | 2-5 times higher than Leucinamide[4] | High |
| Sensitivity | Moderate | Good | Very High |
| Advantages | Direct measurement of peptide bond hydrolysis | Simple, widely used, good for routine assays | Highest sensitivity, suitable for HTS |
| Disadvantages | Lower sensitivity, potential for UV interference | Less sensitive than fluorescent methods | Potential for compound interference (quenching/fluorescence) |
| Catalytic Efficiency (Vmax/Km) | Data not readily available | 3.87 ± 0.10 min⁻¹ μM⁻¹ (for a recombinant LAP)[5] | Data not readily available for direct comparison |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are the methodologies for the three compared leucine aminopeptidase assays.
This compound Spectrophotometric Assay
This assay directly measures the hydrolysis of the peptide bond in this compound by monitoring the decrease in absorbance in the UV spectrum.
Materials:
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Magnesium chloride (MgCl₂) (e.g., 5 mM)
-
Leucine aminopeptidase enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
In a quartz cuvette, combine the Tris-HCl buffer, MgCl₂ solution, and this compound solution.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the leucine aminopeptidase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at approximately 238 nm over time.
-
The rate of decrease in absorbance is proportional to the LAP activity.
L-leucine-p-nitroanilide Colorimetric Assay
This is a widely used method where the hydrolysis of L-leucine-p-nitroanilide releases the chromogenic product p-nitroaniline, which can be measured in the visible range.
Materials:
-
L-leucine-p-nitroanilide
-
Tris-HCl buffer (e.g., 50 mM, pH 7.2)
-
Leucine aminopeptidase enzyme
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., DMSO or methanol) and then dilute it in the assay buffer.
-
In a microplate well or cuvette, add the assay buffer and the L-leucine-p-nitroanilide solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Start the reaction by adding the leucine aminopeptidase enzyme solution.
-
Measure the increase in absorbance at 405 nm at regular intervals.[6]
-
The rate of increase in absorbance is proportional to the LAP activity.
L-leucine-7-amido-4-methylcoumarin (L-Leu-AMC) Fluorometric Assay
This highly sensitive assay relies on the enzymatic release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) from the non-fluorescent substrate L-Leu-AMC.
Materials:
-
L-leucine-7-amido-4-methylcoumarin hydrochloride
-
Assay buffer (e.g., Tris-HCl with 0.1% BSA, pH 7.5)
-
Leucine aminopeptidase enzyme
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of L-Leu-AMC in DMSO.
-
Dilute the L-Leu-AMC stock solution to the desired final concentration in the assay buffer.
-
In a black microplate, add the diluted L-Leu-AMC solution.
-
Add the leucine aminopeptidase enzyme solution to the wells to initiate the reaction.
-
Incubate at the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.[7]
-
The rate of fluorescence increase is proportional to the LAP activity.
Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of leucine aminopeptidase, the following diagrams illustrate a key signaling pathway involving Aminopeptidase N (APN/CD13) and a typical experimental workflow for comparing LAP assays.
Conclusion
The validation of a new leucine aminopeptidase assay using this compound demonstrates its utility as a direct and reliable method for measuring LAP activity. While it may not offer the same level of sensitivity as fluorometric assays, its straightforward principle and lack of requirement for a coupling enzyme make it a valuable tool for specific applications.
In contrast, the L-leucine-p-nitroanilide assay remains a robust and convenient option for routine analyses, offering a good balance of sensitivity and ease of use. For high-throughput screening and applications requiring the utmost sensitivity, the L-leucine-7-amido-4-methylcoumarin-based fluorometric assay is the superior choice.
The selection of the optimal LAP assay is contingent upon the specific experimental needs, sample matrix, and available instrumentation. By understanding the principles, protocols, and comparative performance of these methods, researchers can make an informed decision to ensure the generation of accurate and meaningful data in their studies of leucine aminopeptidase function and inhibition.
References
- 1. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase, microsomal Type VI-S, lyophilized powder, main = 12units/mg protein biuret 9054-63-1 [sigmaaldrich.com]
- 5. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Comparison of protease and aminopeptidase activities in meconium: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Leucinamide Hydrochloride with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interaction of Leucinamide hydrochloride with a range of proteases. The information presented is supported by available experimental data to assist researchers in evaluating its suitability for their specific applications.
This compound is widely recognized as a substrate for Leucine Aminopeptidase (LAP), an exopeptidase that catalyzes the hydrolysis of N-terminal leucine residues from peptides and proteins.[1][2] While its interaction with LAP is well-documented, its cross-reactivity with other classes of proteases is not extensively reported in the scientific literature, suggesting a degree of specificity for aminopeptidases.
Quantitative Data Summary
The following table summarizes the known interactions of this compound with various proteases. The data primarily highlights its role as a substrate for Leucine Aminopeptidase. For other protease classes, the absence of reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) indicates a lack of significant interaction or that it has not been observed to be a potent inhibitor.
| Protease Class | Representative Protease | Interaction Type | Quantitative Value (Km) | Citation(s) |
| Aminopeptidase | Leucine Aminopeptidase (LAP) | Substrate | Apparent Km values reported | [3] |
| Serine Protease | Trypsin | No significant inhibition reported | Not Applicable | |
| Serine Protease | Chymotrypsin | No significant inhibition reported | Not Applicable | |
| Cysteine Protease | Papain | No significant inhibition reported | Not Applicable | |
| Cysteine Protease | Cathepsin B | No significant inhibition reported | Not Applicable | |
| Metalloprotease | General | No significant inhibition reported | Not Applicable |
Experimental Protocols
The primary experimental application of this compound is in assays to determine the activity of Leucine Aminopeptidase. Two common methods are detailed below.
Spectrophotometric Assay for Leucine Aminopeptidase Activity
This method is based on the direct measurement of the hydrolysis of the peptide bond in L-Leucinamide, which results in a decrease in absorbance at 238 nm.
Materials:
-
0.025 M Manganese chloride (MnCl₂)
-
0.125 M Magnesium chloride (MgCl₂)
-
0.5 M Tris-HCl buffer, pH 8.5
-
0.0625 M L-Leucinamide hydrochloride substrate solution
-
Leucine Aminopeptidase enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in a solution containing 0.025 M MnCl₂ and 0.5 M Tris-HCl buffer.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.5 M Tris-HCl buffer (pH 8.5), 0.125 M MgCl₂, and the L-Leucinamide hydrochloride substrate solution.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the activated enzyme solution to the cuvette to start the reaction.
-
Data Acquisition: Monitor the decrease in absorbance at 238 nm over time. The initial linear portion of the curve represents the rate of the enzymatic reaction.
-
Calculation: The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of L-Leucinamide. One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of L-Leucinamide per minute under the specified conditions.
Coupled-Enzyme Assay for Leucine Aminopeptidase Activity
This continuous procedure measures the ammonia liberated from the hydrolysis of L-Leucinamide by coupling it to the glutamate dehydrogenase reaction.
Materials:
-
L-Leucinamide hydrochloride substrate solution
-
Glutamate dehydrogenase
-
2-Oxoglutarate
-
Reduced nicotinamide adenine dinucleotide (NADH)
-
MnCl₂
-
Buffer solution (e.g., Tris-HCl or phosphate buffer)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, MnCl₂, 2-oxoglutarate, NADH, glutamate dehydrogenase, and the L-Leucinamide hydrochloride substrate.
-
Enzyme Addition: Add the Leucine Aminopeptidase sample to the reaction mixture to initiate the hydrolysis of L-Leucinamide.
-
Coupled Reaction: The ammonia released from the hydrolysis of L-Leucinamide is used by glutamate dehydrogenase to convert 2-oxoglutarate to glutamate, which is accompanied by the oxidation of NADH to NAD+.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: The rate of decrease in absorbance is directly proportional to the Leucine Aminopeptidase activity.
Signaling Pathway and Experimental Workflow
Leucine Aminopeptidase in Plant Defense Signaling
In plants such as tomato, Leucine Aminopeptidase A (LapA) is a key component of the wound and defense signaling pathway, acting downstream of jasmonic acid.[4] Wounding or herbivore attack triggers the synthesis of jasmonic acid, which in turn induces the expression of LapA.[4] LAP-A then contributes to the regulation of late wound-response genes, which are involved in producing defense compounds that deter herbivores.[1][4]
Caption: Plant defense signaling pathway involving Leucine Aminopeptidase A.
General Experimental Workflow for Protease Activity Assay
The following diagram illustrates a typical workflow for assessing the activity of a protease with a given substrate, such as this compound.
Caption: General workflow for a protease activity assay.
References
- 1. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aminopeptidase Substrates: Exploring Alternatives to Leucinamide Hydrochloride
For researchers, scientists, and drug development professionals engaged in the study of aminopeptidases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. While Leucinamide hydrochloride has been a traditional substrate, a variety of alternatives offer enhanced sensitivity, convenience, and suitability for high-throughput screening. This guide provides an objective comparison of commonly used substrates for measuring aminopeptidase activity, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological processes, including protein maturation, degradation of peptide hormones, and signal transduction.[1][2] Their activity is a key area of investigation in numerous fields, from basic enzymology to drug discovery. The choice of substrate directly impacts the reliability and sensitivity of aminopeptidase activity assays. This guide explores the characteristics and performance of prominent alternatives to this compound, focusing on chromogenic and fluorogenic substrates.
Comparative Analysis of Aminopeptidase Substrates
The ideal substrate for an aminopeptidase assay should exhibit high specificity, be readily cleaved by the enzyme, and generate a signal that is easily and accurately quantifiable. The following table summarizes the key characteristics of this compound and its common alternatives.
| Substrate Type | Example(s) | Detection Method | Key Advantages | Key Disadvantages |
| Amide Substrate | This compound | HPLC, Ninhydrin Assay | - Structurally similar to natural substrates | - Low sensitivity- Requires post-reaction derivatization or separation- Not suitable for continuous monitoring or high-throughput screening |
| Chromogenic Substrates | L-Leucine-p-nitroanilide (Leu-pNA) | Spectrophotometry (405 nm) | - Simple, continuous monitoring of activity- Higher activity compared to Leucinamide (2-5 times)[3]- Suitable for basic kinetic studies | - Lower sensitivity than fluorogenic substrates- Potential for interference from colored compounds in the sample |
| Fluorogenic Substrates | L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) | Fluorometry (Ex/Em ~380/460 nm) | - High sensitivity, allowing for lower enzyme concentrations[4]- Real-time, continuous monitoring- Suitable for high-throughput screening | - Potential for quenching by sample components- Higher cost compared to chromogenic substrates |
| Fluorogenic Substrates | L-Leucine-7-amido-4-carbamoylmethylcoumarin (Leu-ACC) | Fluorometry (Ex/Em ~350/450 nm) | - ~3-fold higher quantum yield than AMC, leading to greater sensitivity[4]- Suitable for creating diverse substrate libraries | - Similar disadvantages to other fluorogenic substrates (quenching, cost) |
| Internally Quenched Fluorogenic Substrates | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | Fluorometry | - High signal-to-background ratio- Can be designed for high specificity to a particular aminopeptidase | - Synthesis can be complex and expensive- May not be commercially available for all target enzymes |
Performance Data: A Quantitative Look
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Aminopeptidase P (E. coli) | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | - | - | - | [5] |
| Human Serum Aminopeptidase P-like | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | 0.35 | - | - | [5] |
| Calf-Lung Aminopeptidase P-like | Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz | 0.28 | - | - | [5] |
| Bovine alpha-Thrombin | Boc-Asp(OBzl)-Pro-Arg-NH-Mec | 0.011 | 160 | 15,000,000 | [6] |
| Bovine Trypsin | Boc-Gln-Ala-Arg-NH-Mec | 0.006 | 120 | 20,000,000 | [6] |
Note: The table highlights the high efficiency (kcat/Km) of fluorogenic substrates for their respective proteases. Direct comparison of these values across different enzymes and substrates should be done with caution due to varying experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay using L-Leucine-p-nitroanilide (Leu-pNA)
This protocol is adapted from a standard method for determining aminopeptidase activity.[7]
Materials:
-
Tricine Buffer (200 mM, pH 8.0 at 25°C)
-
L-Leucine-p-nitroanilide (Leu-pNA) stock solution (50 mM in Methanol)
-
Enzyme dilution buffer (20 mM Tricine, 0.05% w/v BSA, pH 8.0 at 25°C)
-
Purified aminopeptidase or sample containing aminopeptidase activity
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a reaction cocktail containing:
-
7.00 ml Deionized Water
-
1.00 ml 200 mM Tricine Buffer (pH 8.0)
-
0.1 ml 50 mM Leu-pNA stock solution (diluted in 1 mM Tricine solution to make a 1.0 mM working solution)
-
-
Equilibrate the reaction cocktail to 25°C.
-
Pipette 0.90 ml of the reaction cocktail into a cuvette.
-
To initiate the reaction, add 0.10 ml of the enzyme solution (containing 0.02 - 0.04 units/ml of aminopeptidase in cold enzyme dilution buffer).
-
For the blank, add 0.10 ml of the enzyme dilution buffer without the enzyme.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA405nm/min) from the linear portion of the curve.
Unit Definition: One unit will hydrolyze 1.0 µmole of L-leucine p-nitroanilide to L-leucine and p-nitroaniline per minute at pH 8.0 at 25°C.[7]
Protocol 2: Fluorometric Assay using L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
This protocol is a general method for a fluorometric aminopeptidase assay.[8]
Materials:
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM KCl, pH 8.0)
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) stock solution (e.g., 10 mM in DMSO)
-
Purified aminopeptidase or sample containing aminopeptidase activity
-
Black 96-well microtiter plate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare a working solution of Leu-AMC by diluting the stock solution in assay buffer to the desired final concentration (e.g., 170 µM).
-
Add 50 µl of the Leu-AMC working solution to each well of the 96-well plate.
-
Add 40 µl of assay buffer to each well.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add 10 µl of the enzyme solution to each well. For the blank, add 10 µl of the appropriate buffer.
-
Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
Determine the rate of reaction (relative fluorescence units per minute, RFU/min) from the linear portion of the progress curve.
-
A standard curve of free AMC can be used to convert the RFU values to the amount of product formed.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of aminopeptidase activity, the following diagrams are provided.
Caption: General workflow for an in vitro aminopeptidase activity assay.
Aminopeptidases are not merely degradative enzymes; they are also involved in cellular signaling. For instance, Aminopeptidase N (APN/CD13) has been shown to be linked to signal transduction pathways in monocytes.[9]
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. Leucine Aminopeptidase, microsomal Type IV-S, ammonium sulfate suspension, main 10-40units/mg protein Bradford 9054-63-1 [sigmaaldrich.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucinamide Hydrochloride from Various Suppliers for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a comparative analysis of Leucinamide hydrochloride from prominent chemical suppliers, offering a framework for selecting the most suitable product for your experimental needs. The information is compiled from publicly available data sheets and certificates of analysis.
This compound, a derivative of the essential amino acid L-leucine, serves as a crucial building block in peptide synthesis and various biochemical studies. Its purity, stability, and batch-to-batch consistency can significantly impact experimental outcomes. This guide outlines key quality attributes and provides standardized protocols for their verification.
Supplier and Product Specifications
A summary of specifications for this compound from several major suppliers is presented below. It is important to note that these values are based on information available as of late 2025 and may vary by lot. Researchers are encouraged to always consult the most recent certificate of analysis for specific batches.
| Supplier | Purity (Assay) | Appearance | Optical Rotation | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | ≥99% | White to off-white crystalline powder | +10° (c=5 in H2O) | 10466-61-2 | C₆H₁₅ClN₂O | 166.65 g/mol |
| Thermo Scientific | ≥98.5% (Argentometric)[1][2] | White to off-white powder[1] | +9° to +11° (c=1, H2O)[1] | 10466-61-2[1] | C₆H₁₅ClN₂O[1] | 166.65 g/mol [1] |
| MedChemExpress | ≥97.0% (NMR)[3] | White to off-white solid[3] | Not specified | 10466-61-2[3] | C₆H₁₅ClN₂O[3] | 166.65 g/mol [3] |
| CymitQuimica | ≥97%[4] | Solid[4] | Not specified | 10466-61-2[4] | C₆H₁₅ClN₂O[4] | 166.65 g/mol [4] |
| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | 10466-61-2[5] | C₆H₁₅ClN₂O[5] | 166.65 g/mol [5] |
Experimental Protocols for Comparative Analysis
To ensure consistent and reliable results, researchers should consider performing in-house validation of this compound from different suppliers. The following are standardized protocols for key quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample and run the gradient method. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Procedure: Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.[3]
Stability Testing
Objective: To assess the stability of this compound under various storage conditions.
Methodology:
-
Conditions: Store samples at both recommended conditions (e.g., -20°C, 4°C) and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[6][7]
-
Time Points: Test samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6 months for accelerated; 3, 6, 9, 12, 24 months for recommended).[6][8]
-
Analysis: At each time point, analyze the samples for purity by HPLC and appearance.
-
Procedure: Aliquot samples into separate, sealed containers for each time point and condition. At each designated time, remove a sample and perform the analysis.
Biological Activity Assay: Leucine Aminopeptidase Activity
Objective: To assess the functional activity of this compound by its ability to act as a substrate for Leucine Aminopeptidase.
Methodology:
-
Principle: The hydrolysis of L-Leucinamide by Leucine Aminopeptidase is monitored by the decrease in absorbance at 238 nm.[9]
-
Reagents:
-
0.025 M Manganese chloride
-
0.125 M Magnesium chloride
-
0.5 M Tris-HCl buffer, pH 8.5
-
0.0625 M L-Leucinamide hydrochloride solution (from each supplier), pH adjusted to 8.5
-
Leucine Aminopeptidase enzyme solution
-
-
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer, MnCl₂, and MgCl₂.
-
Add the L-Leucinamide hydrochloride solution.
-
Initiate the reaction by adding the Leucine Aminopeptidase enzyme solution.
-
Immediately measure the decrease in absorbance at 238 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the enzyme activity and indicates the suitability of the this compound as a substrate.
-
Visualizing Experimental Workflows
To aid in the experimental setup, the following diagrams illustrate the proposed workflows.
References
- 1. 302980050 [thermofisher.com]
- 2. L-Leucinamide hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. L-Leucinamide, HCl | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. criver.com [criver.com]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 9. worthingtonweb.com [worthingtonweb.com]
Validating the Effect of Leucinamide Hydrochloride on Protein Synthesis: A Comparative Guide
Introduction
Leucinamide hydrochloride is a chemical derivative of L-leucine, an essential branched-chain amino acid renowned for its critical role in stimulating protein synthesis.[1] L-leucine primarily exerts its anabolic effects by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein translation.[2] While the role of L-leucine is well-established, the specific impact of its derivative, this compound, on protein synthesis has not been extensively characterized. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate and quantify the effects of this compound on protein synthesis. The protocols outlined herein utilize established controls and the robust, non-radioactive Surface Sensing of Translation (SUnSET) assay to ensure reliable and reproducible results.
This guide will compare the potential effects of this compound against well-characterized inhibitors and activators of protein synthesis, providing a clear methodology for data interpretation and presentation.
Comparison of this compound with Control Compounds
To accurately determine the effect of this compound on protein synthesis, it is essential to compare its activity against a panel of controls with known mechanisms of action. This panel should include both inhibitors and a known activator, as well as a vehicle control to establish a baseline.
| Compound | Class | Mechanism of Action | Expected Effect on Protein Synthesis |
| Vehicle Control (e.g., Saline, DMSO) | Negative Control | Inert solvent | Baseline (No effect) |
| L-Leucine | Positive Control (Activator) | Activates the mTORC1 signaling pathway, a key regulator of translation initiation.[2] | Stimulation |
| This compound | Test Compound | Hypothesized to mimic L-leucine and activate the mTORC1 signaling pathway. | To be determined (likely stimulation) |
| Puromycin | Positive Control (Inhibitor) | An aminonucleoside antibiotic that mimics aminoacyl-tRNA, leading to premature chain termination and release of puromycylated nascent peptides.[3][4][5] | Inhibition |
| Cycloheximide | Positive Control (Inhibitor) | Blocks the translocation step of translational elongation by binding to the E-site of the 60S ribosomal subunit.[6][7][8] | Inhibition |
| Anisomycin | Positive Control (Inhibitor) | Inhibits the peptidyl transferase reaction on the 80S ribosome, thus preventing peptide bond formation.[9][10][11] | Inhibition |
Experimental Protocols
The Surface Sensing of Translation (SUnSET) assay is a highly sensitive and widely adopted non-radioactive method for measuring global protein synthesis in cultured cells.[12][13][14] The assay relies on the incorporation of puromycin into newly synthesized polypeptide chains, which are then detected by Western blotting using an anti-puromycin antibody.
SUnSET Assay Protocol
1. Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HEK293T, C2C12 myoblasts, or a cell line relevant to the research context) in 6-well plates to achieve 70-80% confluency on the day of the experiment. b. On the day of the experiment, replace the culture medium with fresh medium containing the test compounds.
- Vehicle Control (e.g., 0.1% DMSO)
- L-Leucine (e.g., 2 mM)
- This compound (a range of concentrations, e.g., 0.1, 1, 10, 100 µM)
- Cycloheximide (e.g., 100 µg/mL) - Note: Add 15 minutes prior to puromycin as a pre-treatment.
- Anisomycin (e.g., 20 µM) c. Incubate the cells for the desired treatment duration (e.g., 1-4 hours).
2. Puromycin Labeling: a. Fifteen minutes before the end of the treatment period, add puromycin to each well to a final concentration of 1-10 µg/mL.[15] b. Incubate the cells for exactly 15 minutes at 37°C and 5% CO2. All samples must be incubated with the same concentration of puromycin for the same duration.[15]
3. Protein Extraction: a. At the end of the 15-minute puromycin incubation, place the plates on ice and aspirate the media. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 20 minutes. f. Centrifuge the lysates at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.[15] g. Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or DC Protein Assay). b. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with RIPA buffer and Laemmli sample buffer. c. Denature the samples by heating at 95°C for 5 minutes.
5. Western Blotting: a. Load 20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[15] b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Verify equal protein loading by staining the membrane with Ponceau S.[16] d. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[16] e. Incubate the membrane with a primary anti-puromycin antibody (e.g., clone 12D10, 1:10,000 dilution in 5% BSA in TBS-T) overnight at 4°C with gentle agitation.[16] f. Wash the membrane three times with TBS-T for 5 minutes each. g. Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody (1:10,000 dilution in 5% milk in TBS-T) for 1 hour at room temperature.[16] h. Wash the membrane three times with TBS-T for 5 minutes each. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. j. For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH).
6. Data Analysis: a. Quantify the band intensity of the entire lane for the puromycin signal using densitometry software (e.g., ImageJ/Fiji). b. Normalize the puromycin signal to the corresponding loading control signal for each sample. c. Express the results as a percentage of the vehicle-treated control.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between this compound and the control compounds.
Table 2: Hypothetical Quantitative Results from SUnSET Assay
| Treatment | Concentration | Normalized Puromycin Signal (Mean ± SEM) | Protein Synthesis (% of Vehicle Control) |
|---|---|---|---|
| Vehicle Control | - | 1.00 ± 0.08 | 100% |
| L-Leucine | 2 mM | 1.45 ± 0.12 | 145% |
| Leucinamide HCl | 1 µM | 1.15 ± 0.09 | 115% |
| Leucinamide HCl | 10 µM | 1.62 ± 0.15 | 162% |
| Leucinamide HCl | 100 µM | 1.75 ± 0.18 | 175% |
| Cycloheximide | 100 µg/mL | 0.12 ± 0.03 | 12% |
| Anisomycin | 20 µM | 0.08 ± 0.02 | 8% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Leucine-mediated mTORC1 signaling pathway.
Caption: Experimental workflow for the SUnSET assay.
References
- 1. L-Leucinamide hydrochloride | 10466-61-2 [chemicalbook.com]
- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puromycin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide - Wikipedia [en.wikipedia.org]
- 9. Anisomycin - Wikipedia [en.wikipedia.org]
- 10. Anisomycin | C14H19NO4 | CID 253602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.wiki [static.igem.wiki]
A Researcher's Guide to Isotopic Labeling of Leucinamide Hydrochloride for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled Leucinamide hydrochloride variants for use in tracer studies. By objectively evaluating the performance of different isotopic labels and providing detailed experimental methodologies, this document aims to assist researchers in selecting the optimal tracer for their specific experimental needs, thereby advancing studies in metabolism, drug development, and cellular signaling.
Introduction to Isotopic Labeling in Tracer Studies
Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms in a compound with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can trace the journey of these labeled molecules through various metabolic and signaling pathways.[] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled species, providing invaluable insights into cellular physiology and disease.[1][3]
Leucinamide, the amide derivative of the essential amino acid Leucine, and its hydrochloride salt, are valuable probes in biochemical research. Leucine itself is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism.[4][5] Understanding the metabolic fate and cellular interactions of this compound can, therefore, shed light on fundamental cellular processes and potential therapeutic targets.
Comparison of Isotopically Labeled this compound
The choice of isotopic label for this compound depends on the specific research question, the metabolic pathways of interest, and the analytical instrumentation available. Each isotope offers distinct advantages and disadvantages.
| Isotopic Label | Primary Application in Tracer Studies | Advantages | Disadvantages | Typical Analytical Method |
| ¹³C-Leucinamide HCl | Tracing the carbon backbone through metabolic pathways (e.g., entry into the TCA cycle via acetyl-CoA). Metabolic flux analysis.[6] | High resolution for tracking carbon flow.[6] Well-established methodologies.[3] Minimal kinetic isotope effect compared to ²H. | Higher cost for uniformly labeled compounds. Does not provide direct information on nitrogen metabolism. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy |
| ¹⁵N-Leucinamide HCl | Tracing nitrogen fate, including transamination reactions and incorporation into other amino acids and nitrogenous compounds.[] | Directly probes nitrogen metabolism.[] Complements ¹³C labeling for a more complete metabolic picture.[7] Generally less expensive than ¹³C-labeled compounds.[8] | Provides no information on the carbon skeleton's fate. Potential for label scrambling to other amino acids.[9] | Mass Spectrometry (LC-MS), NMR Spectroscopy[8] |
| ²H-Leucinamide HCl | Can be used as a general tracer. Often used in pharmacokinetic studies to assess metabolic stability.[10] | Lower cost compared to ¹³C and ¹⁵N. Can provide insights into specific enzymatic reactions involving C-H bond cleavage due to the kinetic isotope effect.[10] | Significant kinetic isotope effects can alter metabolic rates compared to the unlabeled compound.[11] Potential for H/D exchange in certain biological environments, leading to label loss.[12] | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data in tracer studies. Below are generalized protocols for key experiments involving isotopically labeled this compound.
Cell Culture and Isotopic Labeling
This protocol outlines the general procedure for introducing the labeled tracer to cultured cells.
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the desired confluency in the exponential growth phase.
-
Media Preparation: Prepare an experimental medium by supplementing a base medium (lacking unlabeled leucine) with the desired isotopically labeled this compound (e.g., [U-¹³C₆]-Leucinamide HCl, [¹⁵N]-Leucinamide HCl, or [²Hₓ]-Leucinamide HCl) at a known concentration. Ensure all other essential nutrients are present.
-
Isotopic Labeling: Replace the standard medium with the prepared labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to allow for uptake and metabolism of the tracer. The optimal time should be determined empirically through a time-course experiment to achieve isotopic steady-state in the metabolites of interest.
Metabolite Extraction
This protocol details the steps to isolate metabolites from cultured cells for subsequent analysis.
-
Quenching Metabolism: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet proteins and cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the polar metabolites.
-
Sample Preparation: Dry the collected supernatant using a stream of nitrogen or a vacuum concentrator. The dried metabolites can then be stored or prepared for analysis. For GC-MS, derivatization may be necessary to increase volatility.[13]
Mass Spectrometry (MS) Analysis for ¹³C- and ²H-Labeled this compound
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent. If performing GC-MS, derivatize the sample (e.g., using MTBSTFA).[13]
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection of mass isotopologue distributions (MIDs), such as selected ion monitoring (SIM) or full scan mode with high resolution.[14]
-
Data Analysis: Correct the raw MS data for the natural abundance of isotopes to obtain the MIDs for each metabolite. This information can then be used for metabolic flux analysis.[3]
NMR Spectroscopy Analysis for ¹⁵N-Labeled this compound
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., containing D₂O for field locking).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition: Acquire ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra to identify and quantify ¹⁵N-labeled metabolites.[15] Lowering the sample temperature (e.g., to -5 °C) can improve spectral quality by reducing line broadening.[8]
-
Data Analysis: Process the NMR data using appropriate software to integrate peak volumes, which correspond to the relative abundance of the labeled species.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of tracer experiments and the biological context of this compound, the following diagrams are provided.
Caption: General workflow for a tracer study using isotopically labeled this compound.
Caption: Simplified metabolic pathway of Leucine, the parent compound of Leucinamide.
Caption: Leucine's role in activating the mTORC1 signaling pathway.
Conclusion
The selection of an isotopic label for this compound is a critical decision that influences the scope and precision of tracer studies. ¹³C-labeling is ideal for elucidating the fate of the carbon skeleton, ¹⁵N-labeling is essential for tracking nitrogen metabolism, and ²H-labeling offers a cost-effective alternative, particularly for pharmacokinetic studies, albeit with considerations for kinetic isotope effects. By carefully considering the experimental goals and employing the detailed protocols provided in this guide, researchers can effectively utilize isotopically labeled this compound to unravel complex biological processes.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Kinetic comparison of wild-type vs mutant enzyme with Leucinamide hydrochloride
A Comparative Analysis of Enzyme Efficiency with Leucinamide Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the kinetic nuances between wild-type enzymes and their mutated counterparts is paramount for advancing enzymatic research and therapeutic design. This guide provides an objective comparison of the kinetic performance of wild-type versus mutant Leucine Aminopeptidase, with a focus on their interaction with the substrate this compound. To ensure a comprehensive understanding, this guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the kinetic parameters for the wild-type Amp0279 Leucine Aminopeptidase and its mutants. The data highlights the impact of specific amino acid substitutions on the enzyme's catalytic activity and substrate affinity.
| Enzyme | Specific Activity (U/mg) | Km (mM) |
| Wild-Type (Amp0279) | 10.5 | 0.125 |
| Mutant R131E | 2.1 | 0.25 |
| Mutant R131H | 3.5 | 0.143 |
| Mutant R131A | 1.8 | 0.20 |
| Mutant E349D | 11.2 | 0.111 |
Note: The data presented is for the hydrolysis of L-leucine-p-nitroanilide and is used here as an illustrative example of the kinetic comparison between a wild-type enzyme and its mutants.[1][2]
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of Leucine Aminopeptidase with this compound. This protocol is adapted from established methods for aminopeptidase assays.[3][4]
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by wild-type and mutant Leucine Aminopeptidase.
Principle: The hydrolysis of Leucinamide by Leucine Aminopeptidase releases ammonia. The rate of ammonia production can be continuously monitored by a coupled enzyme reaction using glutamate dehydrogenase (GDH). GDH catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of Leucinamide hydrolysis.[3][5]
Materials:
-
Wild-type and mutant Leucine Aminopeptidase
-
This compound
-
Tris-HCl buffer (pH 8.5)
-
Manganese chloride (MnCl₂)
-
α-Ketoglutarate
-
NADH
-
Glutamate dehydrogenase (GDH)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it with MnCl₂ in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADH, GDH, and varying concentrations of the substrate, this compound.
-
Initiation of Reaction: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C) in the spectrophotometer. Initiate the reaction by adding a small, known amount of the activated Leucine Aminopeptidase (wild-type or mutant).
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of reaction in terms of moles of substrate hydrolyzed per unit time, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial reaction rates against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]) can also be used for this purpose.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for kinetic comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine Aminopeptidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Effects of Leucinamide Hydrochloride: A Comparative Western Blot Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream cellular effects of Leucinamide hydrochloride, a derivative of the essential amino acid Leucine. Due to the limited availability of direct experimental data on this compound, this guide presents a framework for its analysis by comparing the well-documented effects of Leucine with a structurally related leucine derivative, N-acetyl-leucine amide, which has been shown to have opposing effects on a key signaling pathway. This guide will focus on the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Western blot analysis is the chosen method for validating these downstream effects due to its precision in detecting changes in protein phosphorylation, a key indicator of pathway activation.
Comparative Analysis of Leucine and its Derivative on mTOR Signaling
The following table summarizes the expected outcomes from Western blot analyses when cells are treated with Leucine versus N-acetyl-leucine amide, based on existing literature. This comparison provides a baseline for interpreting potential results from experiments with this compound. Leucine is known to activate the mTOR pathway, leading to increased phosphorylation of its downstream targets.[1][2][3][4][5][6][7][8][9][10][11][12][13] Conversely, N-acetyl-leucine amide has been shown to inhibit this pathway.[14][15]
| Target Protein | Leucine Treatment | N-acetyl-leucine amide Treatment | Primary Function in mTOR Pathway |
| p-mTOR (Ser2448) | ↑ (Increase) | ↓ (Decrease) | Central kinase of the pathway, integrating upstream signals. |
| p-p70S6K (Thr389) | ↑ (Increase) | ↓ (Decrease) | Promotes protein synthesis and cell growth. |
| p-4E-BP1 (Thr37/46) | ↑ (Increase) | ↓ (Decrease) | When phosphorylated, releases eIF4E to initiate translation. |
| p-Akt (Ser473) | ↑ (Increase) | ↔ (No significant change) | Acts upstream of mTOR, promoting its activation. |
Note: The effects of N-acetyl-leucine amide are inferred from studies showing its inhibitory role on mTOR signaling.[14][15] The effect on p-Akt may vary depending on the specific cellular context and other signaling inputs.
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the molecular interactions and the experimental process, the following diagrams were generated using Graphviz (DOT language).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leucine promotes differentiation of porcine myoblasts through the protein kinase B (Akt)/Forkhead box O1 signalling pathway | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Leucine minimizes denervation-induced skeletal muscle atrophy of rats through akt/mtor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endotoxin disrupts the leucine-signaling pathway involving phosphorylation of mTOR, 4E-BP1, and S6K1 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Oral administration of leucine stimulates phosphorylation of 4E-bP1 and S6K 1 in skeletal muscle but not in liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Leucinamide Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Leucinamide hydrochloride is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste.
This compound is not classified as a hazardous substance for transportation and is not known to be hazardous to the environment[1][2][3]. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. All chemical waste, including seemingly non-hazardous substances, should be managed with care[4][5].
Key Characteristics for Disposal Consideration
To facilitate a quick assessment for disposal, the following table summarizes the key properties of this compound.
| Property | Value | Citation |
| Hazard Classification | Not classified as a hazardous substance | [1][2][3] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants | [1] |
| Transport Information | Not dangerous goods | [2][3] |
Procedural Steps for Disposal
Follow these step-by-step instructions for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Classification
-
Confirm the Identity: Ensure the waste product is solely this compound and not mixed with other hazardous chemicals.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound for any specific disposal instructions or hazard warnings[1][2].
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate chemical waste by compatibility[6].
Step 2: Small Quantities of Uncontaminated this compound
For small, uncontaminated amounts, disposal may be streamlined, but always requires institutional approval.
-
Seek EHS Approval: Before any drain disposal, obtain written permission from your institution's EHS office[6]. They will provide guidance based on local regulations.
-
Dilution: If approved for drain disposal, dilute the this compound with a large amount of water. A general guideline is to use at least 100 times the volume of the chemical.
-
Flushing: Slowly pour the diluted solution down a designated laboratory sink with the cold water running. Continue to flush the drain with water for several minutes after the solution has been poured.
Step 3: Bulk Quantities and Contaminated Waste
Bulk quantities, or this compound that is contaminated with other substances, require more stringent disposal procedures.
-
Package for Disposal:
-
Place the waste in a clearly labeled, leak-proof container compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage[6].
-
The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the name of the principal investigator or laboratory[6]. The words "Hazardous Waste" should be on the tag or label if required by your institution for tracking purposes, even for non-regulated waste[6].
-
-
Arrange for Professional Disposal:
Step 4: Disposal of Contaminated Materials and Spills
Any materials, such as personal protective equipment (PPE), paper towels, or absorbent pads, that come into contact with this compound should be treated as chemical waste.
-
Collect Contaminated Materials: Place all contaminated items in a designated, labeled waste container.
-
Spill Cleanup: In the event of a spill, treat the spilled chemical and all cleanup materials as hazardous waste[4][5].
-
Dispose of as Chemical Waste: Dispose of the container with contaminated materials through your institution's chemical waste program.
Step 5: Empty Container Disposal
Empty containers that once held this compound can typically be disposed of as regular trash after proper cleaning.
-
Triple Rinse: Rinse the empty container with a suitable solvent (such as water) at least three times.
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as chemical waste.
-
Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.
-
Dispose of Container: Dispose of the clean, defaced container in the regular trash[4].
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet. Compliance with all applicable federal, state, and local regulations is mandatory[3][8].
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. L-Leucinamide hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. aksci.com [aksci.com]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
